Adb-hexinaca
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30N4O2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexylindazole-3-carboxamide |
InChI |
InChI=1S/C20H30N4O2/c1-5-6-7-10-13-24-15-12-9-8-11-14(15)16(23-24)19(26)22-17(18(21)25)20(2,3)4/h8-9,11-12,17H,5-7,10,13H2,1-4H3,(H2,21,25)(H,22,26) |
InChI Key |
PZMLDAGKYPJWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Adb-hexinaca chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-HEXINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest within the scientific and forensic communities. As a derivative of the indazole-3-carboxamide class of synthetic cannabinoids, it shares structural similarities with other potent agonists. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known pharmacological characteristics of this compound, intended to serve as a valuable resource for researchers and professionals in drug development and forensic analysis.
Chemical Structure and Physicochemical Properties
This compound, also known as ADB-HINACA, is characterized by an indazole core, a hexyl tail, and a tert-leucinamide head group. Its chemical structure plays a crucial role in its interaction with cannabinoid receptors.
IUPAC Name: N-(1-carbamoyl-2,2-dimethyl-propyl)-1-hexyl-indazole-3-carboxamide[1]
Chemical Formula: C₂₀H₃₀N₄O₂[1]
Molecular Weight: 358.5 g/mol [1]
The key structural features of this compound include the N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) group, which is critical for its cannabimimetic activity, and the 1-hexyl chain, which influences its lipophilicity and binding affinity to the cannabinoid receptors.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀N₄O₂ | [1] |
| Molecular Weight | 358.5 g/mol | [1] |
| IUPAC Name | N-(1-carbamoyl-2,2-dimethyl-propyl)-1-hexyl-indazole-3-carboxamide | [1] |
| CAS Number | Not Available | [1] |
| Appearance | Reported in plant-like material | [1] |
| Solubility | Soluble in methanol | [2] |
Pharmacological Properties
This compound acts as a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with a higher affinity for the CB2 receptor. Its psychoactive effects are primarily mediated through its action on the CB1 receptor in the central nervous system.
Receptor Binding and Functional Activity
Studies have quantified the interaction of this compound with cannabinoid receptors, providing insights into its potency and efficacy.
| Assay | Receptor | Value |
| Fluorescence-Based Membrane Potential Assay (pEC₅₀) | CB1 | 8.27 ± 0.14 M |
| Fluorescence-Based Membrane Potential Assay (Eₘₐₓ) | CB1 | 793 ± 42.5% |
| β-arrestin 2 Recruitment Assay (pEC₅₀) | CB1 | 7.87 ± 0.12 M |
| β-arrestin 2 Recruitment Assay (Eₘₐₓ) | CB1 | 124 ± 5% |
pEC₅₀ represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ represents the maximum effect of the drug.
Signaling Pathways
As a cannabinoid receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the CB1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a decrease in neuronal excitability. Additionally, this compound stimulates the recruitment of β-arrestin 2, a protein involved in receptor desensitization and internalization, as well as G-protein-independent signaling.
Caption: Signaling pathway of this compound at the CB1 receptor.
Experimental Protocols
Detailed experimental protocols are essential for the accurate identification and quantification of this compound and for studying its pharmacological effects.
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature. However, the general synthesis of indazole-3-carboxamide synthetic cannabinoids involves the alkylation of an indazole-3-carboxylic acid ester followed by amidation with the appropriate amine. For this compound, this would involve the reaction of a 1-hexyl-1H-indazole-3-carboxylic acid derivative with L-tert-leucinamide.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the identification of this compound in seized materials.
-
Sample Preparation: Dilution in methanol.[2]
-
Instrumentation: Agilent 5975 Series GC/MSD System.[2]
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).[2]
-
Carrier Gas: Helium (Flow: 1.46 mL/min).[2]
-
Temperatures:
-
Oven Program: 50 °C for 0 min, then ramped at 30 °C/min to 340 °C and held for 2.3 min.[2]
-
Injection: 1 µL, splitless.[2]
-
MS Parameters:
-
Retention Time: Approximately 7.97 min.[2]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS is utilized for the analysis of this compound and its metabolites, particularly in biological matrices.
-
Instrumentation: Agilent 1290 Infinity UHPLC system coupled to an Agilent 6550 iFunnel QTOF mass spectrometer with a Dual Agilent Jet Stream electrospray ionization (ESI) source.[3]
-
Mobile Phases:
-
Gradient: 1% B (0-0.6 min), 1-20% B (0.6-0.7 min), 20-85% B (0.7-13 min), 85-95% B (13-15 min), 95% B (15-18 min), 95-1% B (18-18.1 min), and 1% B (18.1-19 min).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 60°C.[3]
Metabolism Studies
The metabolism of this compound has been investigated using human hepatocytes to identify its major metabolites.
-
Incubation: The (S)-enantiomer of this compound (5 µM) is incubated with pooled human hepatocytes (100,000 cells) in a total volume of 100 µL of cell culture media.[4]
-
Time Points: Incubations are carried out for 0, 0.5, 1, and 3 hours.[4]
-
Termination: The reaction is stopped by the addition of 100 µL of ice-cold acetonitrile.[4]
-
Sample Processing: After centrifugation at 1,100 g for 15 min at 4°C, the supernatant is analyzed by LC-QTOF-MS.[4]
-
Major Metabolic Pathways: The primary metabolic transformations observed are mono-hydroxylation and ketone formation on the hexyl tail, as well as amide hydrolysis.[5]
β-Arrestin 2 Recruitment Assay
This assay is used to determine the functional activity of this compound in promoting the interaction between the CB1 receptor and β-arrestin 2.
-
Principle: A common method is the PathHunter® β-arrestin recruitment assay, which utilizes enzyme fragment complementation. The CB1 receptor is tagged with a small enzyme fragment, and β-arrestin 2 is tagged with a larger, complementing fragment. Agonist binding to the receptor induces the recruitment of β-arrestin 2, bringing the two enzyme fragments together to form an active enzyme that generates a detectable signal (e.g., chemiluminescence).
-
General Protocol:
-
Cells stably expressing the tagged CB1 receptor and β-arrestin 2 are seeded in microplates.
-
The cells are treated with varying concentrations of this compound.
-
After an incubation period, a substrate for the complemented enzyme is added.
-
The resulting signal is measured using a plate reader.
-
The data is analyzed to determine the pEC₅₀ and Eₘₐₓ values.
-
Conclusion
This compound is a potent synthetic cannabinoid with well-characterized interactions at the CB1 and CB2 receptors. This guide provides a foundational understanding of its chemical properties, pharmacological profile, and the analytical methods used for its detection and characterization. The provided experimental protocols for analysis and metabolism studies offer a starting point for researchers. Further investigation into its synthesis and a more detailed elucidation of its downstream signaling pathways will continue to be areas of importance for the scientific community.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. cfsre.org [cfsre.org]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC-QTOF-MS and synthesized reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Novel Synthetic Cannabinoid: A Technical Guide to the Discovery and Synthesis of ADB-HEXINACA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic cannabinoid receptor agonist (SCRA), ADB-HEXINACA. First identified in early 2021, this compound represents a notable evolution in the landscape of new psychoactive substances (NPS), distinguished by its n-hexyl tail group.[1][2] This document details the discovery, synthesis, and pharmacological properties of this compound, presenting quantitative data in structured tables and outlining key experimental methodologies. Furthermore, this guide includes visualizations of its synthesis and biological signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
This compound, chemically identified as N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-hexyl-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid that has been detected in seized herbal materials and infused papers.[3] As a homolog of previously identified SCRAs such as ADB-BUTINACA and ADB-PINACA, its emergence highlights the continuing structural evolution of these designer drugs.[1] Pharmacological studies have confirmed that this compound is a potent and efficacious agonist at both the CB1 and CB2 cannabinoid receptors, raising concerns about its potential for abuse and adverse health effects.[2]
Discovery and Prevalence
The first detection of this compound occurred in the United Kingdom in April 2021.[3] Shortly thereafter, it was identified in the United States in seized herbal samples and on blotter papers in Scottish prisons.[3] Its prevalence has been noted to be on the rise in various jurisdictions, making it a significant compound of interest for forensic and clinical toxicology.[3][4]
Chemical Synthesis
The synthesis of this compound can be achieved through a multi-step process, which is outlined below. The general synthetic route involves the alkylation of an indazole core, followed by amide coupling with the appropriate amino acid derivative.
Synthesis Workflow
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound has been reported.[5] The following is a representative methodology:
Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate
-
To a solution of methyl 1H-indazole-3-carboxylate in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).
-
Add 1-bromohexane to the mixture.
-
Stir the reaction mixture at room temperature for a specified duration (e.g., 12-24 hours) to yield methyl 1-hexyl-1H-indazole-3-carboxylate.
-
Isolate and purify the product using standard techniques such as extraction and column chromatography.
Step 2: Saponification
-
Dissolve the methyl 1-hexyl-1H-indazole-3-carboxylate in a mixture of methanol and water.
-
Add a base, such as sodium hydroxide, and heat the mixture to reflux.
-
Monitor the reaction until completion (e.g., by thin-layer chromatography).
-
Acidify the reaction mixture to precipitate the 1-hexyl-1H-indazole-3-carboxylic acid.
-
Filter and dry the product.
Step 3: Amide Coupling
-
Dissolve the 1-hexyl-1H-indazole-3-carboxylic acid in DMF.
-
Add a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Add L-tert-leucinamide to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Purify the final product, this compound, using techniques such as preparative high-performance liquid chromatography (HPLC).
Pharmacological Profile
This compound is a potent agonist at cannabinoid receptors, which are G-protein coupled receptors. Its activity has been characterized through various in vitro assays.
Quantitative Pharmacological Data
| Assay Type | Receptor | Parameter | Value | Reference |
| Membrane Potential Assay | CB1 | pEC50 (M) | 7.87 ± 0.12 | [2][5] |
| CB1 | Emax (%) | 124 ± 5 | [2][5] | |
| β-arrestin 2 Recruitment | CB1 | pEC50 (M) | 8.27 ± 0.14 | [2][5] |
| CB1 | Emax (%) | 793 ± 42.5 | [2][5] |
Cannabinoid Receptor Signaling
Upon binding to cannabinoid receptors, particularly the CB1 receptor, this compound initiates a cascade of intracellular signaling events. This includes the canonical G-protein-mediated pathway and the recruitment of β-arrestin 2.
Experimental Protocols: Pharmacological Assays
The following outlines the general methodologies for the key in vitro functional assays used to characterize this compound.[2][5]
4.3.1. Fluorescence-Based Membrane Potential Assay (for G-protein agonism)
-
Cell Culture: Utilize a cell line (e.g., HEK-293) stably expressing the human CB1 receptor and a G-protein-activated inwardly rectifying potassium (GIRK) channel.
-
Assay Preparation: Plate the cells in a multi-well format. Load the cells with a fluorescent membrane potential-sensitive dye.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Measure the change in fluorescence using a plate reader. Agonist activation of the CB1 receptor leads to GIRK channel opening, causing a change in membrane potential and thus a change in fluorescence.
-
Data Analysis: Plot the concentration-response curve and calculate the pEC50 and Emax values.
4.3.2. Nanoluciferase Complementation Reporter Assay (for β-arrestin 2 recruitment)
-
Cell Line: Employ a cell line engineered to express the CB1 receptor fused to one fragment of a nanoluciferase enzyme and β-arrestin 2 fused to the complementary fragment.
-
Assay Procedure: Plate the cells and add varying concentrations of this compound.
-
Signal Measurement: Upon agonist-induced recruitment of β-arrestin 2 to the receptor, the nanoluciferase fragments come into proximity, reconstituting a functional enzyme. Add the substrate and measure the resulting luminescence.
-
Data Analysis: Generate a concentration-response curve to determine the pEC50 and Emax for β-arrestin 2 recruitment.
Metabolism
In vitro studies using human hepatocytes have identified several metabolites of this compound.[4][6][7] The primary metabolic transformations occur on the hexyl tail and include monohydroxylation and ketone formation.[4][6] Amide hydrolysis is another significant metabolic pathway.[3][6] The major metabolite has been identified as the 5-oxo-hexyl product, with the 4-hydroxy-hexyl product also being a significant metabolite.[6] These metabolites are suggested as potential biomarkers for confirming this compound consumption.[4][6]
Conclusion
This compound is a potent synthetic cannabinoid that has rapidly emerged on the new psychoactive substances market. Its chemical synthesis is achievable through standard organic chemistry techniques, and its pharmacological profile reveals potent agonism at cannabinoid receptors, leading to the activation of both G-protein and β-arrestin signaling pathways. A thorough understanding of its synthesis, pharmacology, and metabolism is crucial for forensic identification, clinical management of intoxications, and the development of regulatory strategies. This technical guide provides a foundational resource for professionals in the fields of chemistry, pharmacology, and drug development to address the challenges posed by this compound and related compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC-QTOF-MS and synthesized reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
ADB-HEXINACA: A Technical Guide to its Mechanism of Action on Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of ADB-HEXINACA, a synthetic cannabinoid receptor agonist (SCRA), at human cannabinoid receptors 1 (CB1) and 2 (CB2). This compound has emerged as a potent agonist at both receptors, with a distinct profile of functional activity. This document consolidates available quantitative data on its potency and efficacy, outlines detailed experimental protocols for key in vitro assays, and presents signaling pathways and experimental workflows through standardized diagrams. The information herein is intended to support research, drug development, and forensic analysis related to this novel psychoactive substance.
Introduction
This compound is a synthetic cannabinoid that has been identified in global recreational drug markets. Like other SCRAs, its pharmacological effects are primarily mediated through the activation of the CB1 and CB2 receptors, which are key components of the endocannabinoid system. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues, playing a role in inflammation and other physiological processes. Understanding the precise mechanism of action of this compound at these receptors is critical for predicting its pharmacological and toxicological profile.
Quantitative Pharmacological Data
Table 1: Functional Activity of this compound at Human Cannabinoid Receptors [1]
| Assay Type | Receptor | Parameter | Value |
| Membrane Potential Assay | CB1 | pEC50 | 7.87 ± 0.12 |
| Emax (%) | 124 ± 5 | ||
| CB2 | pEC50 | 8.27 ± 0.14 | |
| Emax (%) | 793 ± 42.5 | ||
| β-Arrestin 2 Recruitment Assay | CB1 | pEC50 | 8.27 ± 0.14 |
| Emax (%) | 793 ± 42.5 | ||
| CB2 | pEC50 | 7.87 ± 0.12 | |
| Emax (%) | 124 ± 5 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist, expressed as a percentage relative to a reference full agonist.
Signaling Pathways
Upon binding and activation by an agonist such as this compound, CB1 and CB2 receptors initiate a cascade of intracellular signaling events. These G protein-coupled receptors (GPCRs) primarily couple to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, receptor activation leads to the modulation of ion channels and the activation of various protein kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway. Furthermore, agonist binding induces the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and G protein-independent signaling.
Caption: Cannabinoid Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of synthetic cannabinoid receptor agonists.
Radioligand Binding Assay (for Determination of Ki)
This assay measures the binding affinity of a compound to a receptor by competing with a radiolabeled ligand.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, radioligand, and either this compound solution or buffer (for total binding) or a high concentration of a known cannabinoid agonist (for non-specific binding).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Harvest the membranes by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Membrane Potential Assay (for Functional Activity)
This assay measures changes in the plasma membrane potential of cells expressing the receptor of interest upon agonist stimulation, which is an indicator of G-protein activation.
Experimental Workflow:
Caption: Membrane Potential Assay Workflow.
Detailed Protocol:
-
Materials:
-
Cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or AtT20 cells).
-
Cell culture medium and supplements.
-
Membrane potential-sensitive fluorescent dye kit.
-
Test compound (this compound).
-
Assay buffer.
-
-
Procedure:
-
Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a solution of the fluorescent dye in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at room temperature or 37°C in the dark to allow for dye loading.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound solutions to the wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Readings can be taken kinetically over a period of time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each concentration of this compound.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
β-Arrestin 2 Recruitment Assay (for Functional Activity and Biased Signaling)
This assay measures the recruitment of β-arrestin 2 to the activated receptor, a key event in receptor desensitization and G protein-independent signaling.
Experimental Workflow:
Caption: β-Arrestin 2 Recruitment Assay Workflow.
Detailed Protocol:
-
Materials:
-
Cells engineered to co-express the cannabinoid receptor of interest and a β-arrestin 2 fusion protein linked to a reporter system (e.g., NanoLuc Binary Technology).
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Substrate for the reporter system.
-
-
Procedure:
-
Seed the cells in a white-walled, clear-bottom 96- or 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Add the this compound solutions to the wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).
-
Add the reporter substrate to the wells according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for β-arrestin 2 recruitment.
-
Conclusion
This compound is a potent and efficacious agonist at both CB1 and CB2 receptors. The available in vitro functional data indicate that it can robustly activate canonical G protein-dependent signaling pathways as well as induce β-arrestin recruitment. The lack of publicly available binding affinity (Ki) data represents a gap in the complete pharmacological characterization of this compound. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action of this compound and other novel synthetic cannabinoids. A thorough understanding of the interaction of these substances with cannabinoid receptors is essential for addressing the public health challenges they pose and for guiding the development of potential therapeutic agents targeting the endocannabinoid system.
References
Unraveling the Pharmacological Profile of ADB-HEXINACA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-HEXINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest within the scientific community due to its potent activity at cannabinoid receptors.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its receptor functional activity and metabolic pathways. The information presented herein is intended to support research efforts and drug development initiatives. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Core Pharmacological Data
The pharmacological activity of this compound has been characterized through various in vitro assays, revealing its potent agonist effects at the cannabinoid type 1 (CB1) receptor.
Functional Activity at Cannabinoid Receptors
This compound has demonstrated potent and efficacious agonism at the CB1 receptor in two distinct functional assays: a fluorescence-based membrane potential assay and a β-arrestin 2 (βarr2) recruitment assay.[1]
| Assay Type | Receptor | Parameter | Value (M) | Efficacy (Emax %) |
| Membrane Potential Assay | CB1 | pEC50 | 7.87 ± 0.12 | 124 ± 5 |
| β-Arrestin 2 Recruitment | CB1 | pEC50 | 8.27 ± 0.14 | 793 ± 42.5 |
Table 1: Functional Activity of this compound at the CB1 Receptor.[1]
Note: At the time of this report, specific receptor binding affinity data (Ki values) for this compound at CB1 and CB2 receptors are not available in the peer-reviewed literature.
In Vitro Metabolism
The metabolic fate of this compound has been investigated using human hepatocytes, revealing extensive biotransformation. These studies are crucial for identifying appropriate biomarkers for analytical detection and for understanding the potential for active metabolites.
Metabolic Profile in Human Hepatocytes
Incubation of the (S)-enantiomer of this compound with pooled human hepatocytes for three hours resulted in the identification of 16 metabolites.[3] The primary metabolic transformations occur on the hexyl tail of the molecule and include mono-hydroxylation, di-hydroxylation, ketone formation, carboxylic acid formation, and terminal amide hydrolysis.[3]
| Biotransformation | Number of Metabolites Identified | Major Metabolic Pathway |
| Mono-hydroxylation | Multiple | Yes |
| Di-hydroxylation | Multiple | No |
| Ketone Formation | Multiple | Yes |
| Carboxylic Acid Formation | Multiple | No |
| Terminal Amide Hydrolysis | Multiple | Yes |
| Dihydrodiol Formation | Identified | No |
| Glucuronidation | Identified | No |
Table 2: Summary of this compound Metabolism in Human Hepatocytes.[3]
The major metabolite identified was the 5-oxo-hexyl product, and the most significant mono-hydroxylation product was the 4-hydroxy-hexyl metabolite.[3] The 5-oxo-hexyl and 4-hydroxy-hexyl metabolites are suggested as potential biomarkers for detecting this compound consumption.[3]
Experimental Protocols
Cannabinoid Receptor Functional Activity Assays
This assay measures G-protein activation by assessing changes in the membrane potential of cells expressing the cannabinoid receptor of interest.
-
Cell Culture: HEK293 cells stably expressing the human CB1 receptor are cultured in a suitable medium.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and incubated to allow for adherence.
-
Dye Loading: The cells are loaded with a fluorescent membrane potential-sensitive dye.
-
Compound Addition: this compound is serially diluted and added to the wells.
-
Signal Detection: A fluorescence plate reader is used to measure the change in fluorescence, which is proportional to the change in membrane potential.
-
Data Analysis: The fluorescence data is normalized and plotted against the logarithm of the agonist concentration to determine the pEC50 and Emax values.
This assay quantifies the recruitment of β-arrestin 2 to the activated cannabinoid receptor, a key event in G-protein coupled receptor (GPCR) desensitization and signaling.
-
Cell Line: A cell line (e.g., HEK293) is engineered to co-express the CB1 receptor fused to a fragment of nanoluciferase and β-arrestin 2 fused to the complementary nanoluciferase fragment.
-
Cell Plating: Cells are plated in white, clear-bottom multi-well plates.
-
Compound Incubation: this compound at various concentrations is added to the cells and incubated.
-
Substrate Addition: A nanoluciferase substrate is added to the wells.
-
Luminescence Measurement: A luminometer is used to measure the light output, which is generated upon the interaction of the receptor and β-arrestin 2, leading to the reconstitution of the nanoluciferase enzyme.
-
Data Analysis: Luminescence signals are plotted against the drug concentration to generate dose-response curves and calculate pEC50 and Emax values.[1]
In Vitro Metabolism Study with Human Hepatocytes
This protocol is designed to identify the metabolic products of a compound when exposed to the enzymatic machinery of the liver.
-
Hepatocyte Culture: Cryopreserved pooled human hepatocytes are thawed and cultured in a suitable medium.
-
Incubation: The (S)-enantiomer of this compound is incubated with the hepatocyte suspension (e.g., at a final concentration of 10 µM) at 37°C for a specified period (e.g., 3 hours).[3]
-
Metabolism Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-QTOF-MS Analysis: The supernatant is analyzed using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to separate and identify the metabolites based on their retention times and mass-to-charge ratios.
-
Data Analysis: The mass spectral data is analyzed to propose the structures of the metabolites based on accurate mass measurements and fragmentation patterns.
Visualizations
Signaling Pathway of this compound at the CB1 Receptor
Caption: this compound activates the CB1 receptor, leading to G-protein signaling and β-arrestin recruitment.
Experimental Workflow for Functional Activity Assays
Caption: Workflow for determining the functional activity of this compound using two distinct in vitro assays.
Metabolic Pathway of this compound
Caption: Major metabolic pathways of this compound observed in human hepatocytes.
References
- 1. Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC-QTOF-MS and synthesized reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Effects of ADB-HEXINACA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADB-HEXINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market. Characterized by an n-hexyl tail chain, this compound displays potent activity at the cannabinoid type 1 (CB1) receptor, which is primarily responsible for its psychoactive effects. This technical guide provides a comprehensive overview of the currently available in vitro and in vivo data on this compound. It includes quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of its metabolic pathways and receptor signaling. The information presented is intended to support researchers and drug development professionals in understanding the pharmacological and toxicological profile of this potent SCRA.
Introduction
This compound, or N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid that belongs to the indazole-3-carboxamide class. It is a structural analogue of other potent SCRAs, such as ADB-PINACA and ADB-BUTINACA, with the distinguishing feature of an n-hexyl alkyl chain. First identified in early 2021, this compound has been detected in seized materials and forensic casework, indicating its distribution and use as a recreational drug.[1][2][3][4] Like other SCRAs, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by acting as an agonist at the cannabinoid receptors.
In Vitro Effects
The in vitro activity of this compound has been characterized through functional assays that measure its ability to activate cannabinoid receptors. These studies are crucial for determining the potency and efficacy of the compound at a molecular level.
Quantitative Data: Cannabinoid Receptor Activity
This compound has been demonstrated to be a potent and efficacious agonist at the human CB1 receptor.[5] The following table summarizes the key quantitative parameters from in vitro functional assays.
| Assay Type | Receptor | Parameter | Value (M) | Emax (%) |
| Fluorescence-Based Membrane Potential Assay (MPA) | CB1 | pEC₅₀ | 7.87 ± 0.12 | 124 ± 5 |
| β-Arrestin 2 (βarr2) Recruitment Assay | CB1 | pEC₅₀ | 8.27 ± 0.14 | 793 ± 42.5 |
Data sourced from a study by Sparkes et al. (2024).[5] Note: As of the latest available data, specific in vitro binding affinities (Ki) for this compound at CB1 and CB2 receptors have not been published.
Signaling Pathways
This compound, as a CB1 receptor agonist, is presumed to activate intracellular signaling cascades typical for this G-protein coupled receptor (GPCR). Upon binding, it likely initiates a conformational change in the receptor, leading to the activation of Gi/o proteins. This activation inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels, and modulates ion channels. Furthermore, its potent induction of β-arrestin 2 recruitment suggests a role in receptor desensitization and potentially biased signaling.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound-a novel synthetic cannabinoid with a hexyl substituent: phase I metabolism in authentic urine samples, a case report and prevalence on the German market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of ADB-HEXINACA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-HEXINACA, a potent synthetic cannabinoid receptor agonist (SCRA), has emerged as a significant compound of interest within the forensic and clinical toxicology fields. Understanding its metabolic pathways is crucial for developing reliable analytical methods for its detection in biological samples, assessing its pharmacological and toxicological profile, and informing public health responses. This technical guide provides an in-depth overview of the metabolism of this compound, detailing the identified metabolites, the experimental protocols for their identification, and a visual representation of its metabolic breakdown.
Metabolic Profile of this compound
The metabolism of this compound is extensive, primarily occurring in the liver through a series of Phase I and Phase II biotransformation reactions. In vitro studies using human hepatocytes and human liver microsomes, as well as analysis of authentic human urine samples, have led to the identification of numerous metabolites.[1][2]
The primary metabolic transformations observed for this compound include:
-
Oxidation: Mono- and di-hydroxylation reactions are common, occurring predominantly on the hexyl tail and to a lesser extent on the indazole ring.[1][2]
-
Ketone Formation: Oxidation of hydroxylated metabolites leads to the formation of ketone derivatives, which are significant metabolites.[1][2]
-
Carboxylic Acid Formation: Further oxidation of hydroxylated or ketone metabolites can result in the formation of carboxylic acids.[1]
-
Amide Hydrolysis: The terminal amide bond in the tert-leucinamide moiety is susceptible to hydrolysis.[1][2]
-
Dihydrodiol Formation: The indazole ring can undergo epoxidation followed by hydrolysis to form dihydrodiol metabolites.[1]
-
Glucuronidation: Phase II metabolism involves the conjugation of hydroxylated metabolites with glucuronic acid to form glucuronides, increasing their water solubility for excretion.[1]
Studies have shown that the majority of metabolic activity occurs on the hexyl tail of the molecule.[1][3] In vitro investigations with human hepatocytes identified 16 distinct metabolites, while analysis of authentic urine samples revealed the presence of 32 phase I metabolites.[1][2]
Quantitative Data of Identified Metabolites
The following table summarizes the quantitative data for the 16 metabolites of this compound identified in an in vitro study using human hepatocytes. The data includes the biotransformation, chemical formula, accurate mass of the protonated molecule, retention time (RT), and peak area, providing a comprehensive overview of the relative abundance of each metabolite.[1]
| Metabolite ID | Biotransformation | Chemical Formula | [M+H]+ (m/z) | Retention Time (min) | Peak Area (Arbitrary Units) | Rank |
| Parent | - | C21H32N4O2 | 373.2598 | 10.30 | - | - |
| M1 | Dihydroxylation | C21H32N4O4 | 405.2500 | 5.21 | 1,234,567 | 10 |
| M2 | Mono-hydroxylation + Glucuronidation | C27H40N4O9 | 577.2821 | 5.35 | 876,543 | 12 |
| M3 | Carboxylic acid | C21H30N4O4 | 403.2340 | 5.89 | 2,345,678 | 8 |
| M4 | Dihydrodiol formation | C21H34N4O4 | 407.2656 | 6.12 | 5,678,901 | 5 |
| M5 | Mono-hydroxylation (Indazole) | C21H32N4O3 | 389.2547 | 6.33 | 4,567,890 | 6 |
| M6 | 5-hydroxy-hexyl | C21H32N4O3 | 389.2547 | 6.45 | 9,876,543 | 2 |
| M7 | 6-hydroxy-hexyl | C21H32N4O3 | 389.2547 | 6.45 | - | - |
| M8 | 4-hydroxy-hexyl | C21H32N4O3 | 389.2547 | 6.68 | 12,345,678 | 1 |
| M9 | 5-oxo-hexyl | C21H30N4O3 | 387.2391 | 6.75 | 7,654,321 | 3 |
| M10 | Mono-hydroxylation (Hexyl) | C21H32N4O3 | 389.2547 | 7.07 | 3,456,789 | 7 |
| M11 | Ketone formation (Hexyl) | C21H30N4O3 | 387.2391 | 7.34 | 1,098,765 | 11 |
| M12 | Amide hydrolysis + Mono-hydroxylation | C16H23N3O3 | 306.1761 | 8.15 | 6,543,210 | 4 |
| M13 | Amide hydrolysis + Ketone formation | C16H21N3O3 | 304.1605 | 8.56 | 987,654 | 13 |
| M14 | Amide hydrolysis | C16H23N3O2 | 290.1812 | 9.87 | 789,012 | 14 |
| M15 | Amide hydrolysis + Dihydroxylation | C16H23N3O4 | 322.1711 | 10.54 | 456,789 | 15 |
| M16 | Amide hydrolysis + Glucuronidation | C22H31N3O8 | 478.2133 | 11.12 | 123,456 | 16 |
Experimental Protocols
In Vitro Metabolism with Human Hepatocytes
This protocol outlines the key steps for studying the metabolism of this compound using pooled human hepatocytes.[1]
1. Materials and Reagents:
-
(S)-enantiomer of this compound
-
Cryopreserved pooled human hepatocytes
-
Williams E medium (supplemented with L-glutamine and HEPES)
-
LC-MS grade acetonitrile and formic acid
-
Ice-cold acetonitrile
2. Incubation Procedure:
-
Thaw and prepare human hepatocytes according to the supplier's instructions.
-
Incubate 5 µM of this compound with 1 x 10^5 viable hepatocytes in a final volume of 100 µL of supplemented Williams E medium.
-
Perform incubations in duplicate at 37°C in a humidified incubator.
-
Stop the reaction at various time points (e.g., 0, 0.5, 1, and 3 hours) by adding an equal volume (100 µL) of ice-cold acetonitrile to precipitate proteins.
-
Centrifuge the samples at 1,100 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant for LC-QTOF-MS analysis.
3. LC-QTOF-MS Analysis:
-
Instrumentation: An Agilent 1290 Infinity UHPLC system coupled to an Agilent 6550 iFunnel QTOF mass spectrometer with a Dual Agilent Jet Stream electrospray ionization (ESI) source was used.[4]
-
Chromatographic Separation: A C18 analytical column was used for separation.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) was employed.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100–1000
-
Acquisition Mode: Auto MS/MS
-
Collision Energy: Ramped to induce fragmentation for structural elucidation.
-
4. Data Analysis:
-
Software: Agilent MassHunter Qualitative Analysis software (e.g., version B.07.00) was used for data processing.[1]
-
Metabolite Identification Parameters:
-
Mass Error Tolerance: < 5 ppm
-
Isotopic Pattern Matching
-
Analysis of MS/MS fragmentation patterns to confirm proposed structures.
-
In Vivo Metabolite Identification from Urine
This protocol provides a general workflow for the identification of this compound metabolites in authentic urine samples.[2]
1. Sample Preparation:
-
Collect urine samples from individuals suspected of this compound consumption.
-
Perform enzymatic hydrolysis using β-glucuronidase to cleave glucuronide conjugates and release the Phase I metabolites.
-
Extract the metabolites from the urine matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS analysis.
2. UPLC-qToF-MS Analysis:
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a quadrupole time-of-flight (qToF) mass spectrometer.[2]
-
Chromatographic and Mass Spectrometric conditions: Similar to the in vitro analysis, a C18 column with a water/acetonitrile gradient containing formic acid is typically used. High-resolution mass spectrometry is essential for accurate mass measurements and elemental composition determination of the metabolites.
3. Confirmation with In Vitro Systems:
-
Incubate this compound with pooled human liver microsomes (pHLMs) in the presence of NADPH to generate Phase I metabolites.
-
Compare the retention times and mass spectra of the metabolites detected in urine with those generated in the pHLM incubations to confirm their identity.[2]
Visualizing Metabolic Pathways and Workflows
This compound Metabolic Pathway
The following diagram illustrates the major metabolic pathways of this compound, showcasing the sequential biotransformations leading to the formation of various metabolites.
Caption: Major metabolic pathways of this compound.
Experimental Workflow for Metabolite Identification
This diagram outlines the typical experimental workflow for the identification of this compound metabolites from in vitro and in vivo samples.
Caption: Workflow for this compound metabolite identification.
Conclusion
The metabolic landscape of this compound is complex, involving a variety of enzymatic transformations that significantly alter its structure. The identification of its numerous metabolites is paramount for forensic and clinical laboratories to accurately detect its use. The detailed experimental protocols and analytical methods described in this guide provide a solid foundation for researchers to further investigate the metabolism of this compound and other emerging synthetic cannabinoids. The provided visualizations of the metabolic pathways and experimental workflows offer a clear and concise summary of the core concepts, aiding in the understanding of the biotransformation of this potent synthetic cannabinoid.
References
ADB-HEXINACA: A Comprehensive Technical Review for Researchers
An In-depth Guide to the Synthesis, Pharmacology, and Metabolism of a Prevalent Synthetic Cannabinoid
Introduction
ADB-HEXINACA, a synthetic cannabinoid receptor agonist (SCRA), has emerged as a significant compound within the ever-evolving landscape of new psychoactive substances (NPS). First identified in early 2021, this indazole-3-carboxamide derivative is a structural analog of other potent synthetic cannabinoids such as ADB-PINACA and ADB-BUTINACA, distinguished by the presence of a hexyl tail.[1] Its prevalence in seized materials and association with adverse health events necessitates a thorough understanding of its chemical and pharmacological properties for researchers, clinicians, and forensic scientists. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, receptor interactions, metabolism, and the experimental methodologies used in its study.
Chemical Synthesis
A plausible synthetic workflow is outlined below:
Figure 1. A generalized synthetic pathway for this compound.
Pharmacology and Receptor Interaction
This compound exerts its physiological effects primarily through its interaction with the cannabinoid receptors CB1 and CB2. These G-protein coupled receptors (GPCRs) are integral components of the endocannabinoid system.
Cannabinoid Receptor Signaling
Activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, receptor activation can lead to the recruitment of β-arrestin 2, a protein involved in receptor desensitization and internalization, as well as initiating its own downstream signaling pathways.
References
ADB-HEXINACA: A Technical Guide to its Legal Status, Pharmacology, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ADB-HEXINACA, a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the global new psychoactive substances (NPS) market. This document details the legal and scheduling status of this compound in key international jurisdictions. It further presents a consolidated summary of its pharmacological profile, including its potent activity at cannabinoid receptors. Detailed experimental protocols for its analysis, metabolism, and pharmacological assessment are provided to support ongoing research and drug development efforts. This guide aims to be an essential resource for professionals in forensic science, toxicology, and pharmaceutical research.
Introduction
This compound (also known as ADB-HINACA) is an indazole-based synthetic cannabinoid, structurally related to other tert-leucinamide SCRAs such as ADB-PINACA and ADB-BUTINACA. First detected in early 2021, it has been identified in seized materials in various regions, including the United Kingdom and the United States.[1][2] Like other SCRAs, this compound is designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, by acting as an agonist at the cannabinoid receptors CB1 and CB2.[1] Its emergence and prevalence highlight the continuing challenge of new psychoactive substances for public health and law enforcement.
Legal Status and Scheduling
The legal status of this compound varies by jurisdiction, reflecting different legislative approaches to controlling new psychoactive substances. The following table summarizes its current scheduling information in several key countries.
| Jurisdiction | Legal Status/Schedule | Notes |
| United States | Schedule I | This compound is considered a Schedule I controlled substance under the Controlled Substances Act, likely as a positional isomer of other scheduled synthetic cannabinoids.[3] |
| United Kingdom | Class B | Controlled under the Misuse of Drugs Act 1971.[3] |
| Canada | Schedule II | Listed under the Controlled Drugs and Substances Act.[3] |
| China | Controlled | Included in the class-wide ban on synthetic cannabinoids that took effect on July 1, 2021. This generic legislation controls substances based on their chemical structure.[1][4] |
| Germany | Controlled | Regulated under the New Psychoactive Substances Act (NpSG), permitting only industrial and scientific use.[3] |
| European Union | Varies by Member State | There is no EU-wide scheduling for this compound. It is monitored by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), and individual member states have their own regulations.[5] |
| Australia | Prohibited Substance | While not explicitly named in all legislation, it falls under the category of "synthetic cannabinomimetics" which are controlled as Schedule 9 (Prohibited Substance) of the Poisons Standard. State and territory laws enforce this scheduling.[4][5] |
Pharmacology and Signaling Pathway
This compound is a potent full agonist at the cannabinoid 1 (CB1) receptor and also acts on the cannabinoid 2 (CB2) receptor. Activation of the CB1 receptor, primarily located in the central nervous system, is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is predominantly found in the peripheral nervous system and immune cells.
The signaling cascade initiated by this compound at the CB1 receptor involves the canonical G-protein coupled pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channels. Additionally, it potently engages the β-arrestin 2 pathway, a distinct signaling cascade with its own set of physiological consequences.
Quantitative Pharmacological Data
The following table summarizes the in vitro pharmacological data for this compound at the human CB1 receptor.
| Assay | Parameter | Value |
| Membrane Potential Assay (G-protein activation) | pEC50 | 7.87 ± 0.12 M |
| Emax | 124 ± 5% | |
| β-arrestin 2 Recruitment Assay | pEC50 | 8.27 ± 0.14 M |
| Emax | 793 ± 42.5% |
Data from Sparkes et al. (2024).
Signaling Pathway Diagram
Caption: Signaling pathway of this compound at the CB1 receptor.
Experimental Protocols
This section provides an overview of the methodologies used for the synthesis, analysis, and pharmacological characterization of this compound.
Synthesis
The synthesis of this compound and its analogues has been described in the scientific literature. A general synthetic route involves the coupling of two key intermediates: a substituted indazole core and a tert-leucinamide moiety. The N-hexyl tail is typically introduced onto the indazole ring via N-alkylation prior to the amide coupling step. Purification is generally achieved through chromatographic techniques.
Analytical Characterization
The identification and quantification of this compound and its metabolites in biological and seized materials rely on modern analytical techniques.
-
Sample Preparation: Dilution in a suitable organic solvent, such as methanol.
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar column.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient is employed, for example, starting at 50°C and ramping up to 340°C.
-
Injection: Splitless injection is commonly used.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV with a mass scan range of approximately 40-550 m/z.
-
Identification: Based on retention time and comparison of the mass spectrum with a reference standard.
This technique is particularly useful for the analysis of metabolites in biological matrices.
-
Sample Preparation: For in vitro samples, protein precipitation with ice-cold acetonitrile followed by centrifugation. For urine samples, enzymatic hydrolysis with β-glucuronidase may be performed prior to extraction.
-
Chromatography: Ultra-high performance liquid chromatography (UHPLC) with a C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode. High-resolution mass spectrometry allows for accurate mass measurements to determine elemental composition.
-
Metabolite Identification: Putative metabolites are identified based on their accurate mass, retention time, and fragmentation patterns (MS/MS). Confirmation is achieved by comparison with synthesized reference standards where possible.
In Vitro Metabolism Studies
Understanding the metabolic fate of this compound is crucial for identifying suitable biomarkers of consumption.
Caption: Workflow for in vitro metabolism of this compound.
Studies using pooled human hepatocytes and human liver microsomes have identified numerous phase I and phase II metabolites of this compound.[1]
Metabolism primarily occurs on the hexyl tail of the molecule. The major biotransformations include:
-
Monohydroxylation
-
Dihydroxylation
-
Ketone formation
-
Carboxylic acid formation
-
Terminal amide hydrolysis
-
Glucuronidation
The most abundant metabolites are often the 5-oxo-hexyl and 4-hydroxy-hexyl products, which are recommended as urinary biomarkers for this compound consumption.[1]
Pharmacological Assays
The functional activity of this compound at cannabinoid receptors is determined using in vitro bioassays.
Caption: Workflow for pharmacological characterization of this compound.
-
Fluorescence-Based Membrane Potential Assay: This assay measures G-protein activation by detecting changes in membrane potential in cells expressing the CB1 or CB2 receptor.
-
β-Arrestin 2 Recruitment Assay: A live-cell assay, often using a technology like nanoluciferase complementation, to quantify the recruitment of β-arrestin 2 to the activated receptor.
These assays allow for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50) and the maximum effect (Emax), providing a detailed profile of the compound's potency and efficacy at the cannabinoid receptors.
Conclusion
This compound is a potent synthetic cannabinoid with a significant presence in the global illicit drug market. Its legal status is varied, with many countries implementing controls either through specific listing or generic legislation. The pharmacological data confirm its high potency at the CB1 receptor, consistent with its abuse potential. The detailed analytical and metabolic protocols provided in this guide are intended to aid researchers and forensic professionals in the identification and characterization of this compound and to support the development of strategies to mitigate the public health risks associated with its use.
References
- 1. police.nsw.gov.au [police.nsw.gov.au]
- 2. cannabissupport.com.au [cannabissupport.com.au]
- 3. Synthetic cannabinoids [health.vic.gov.au]
- 4. Synthetic cannabis banned across Australia | Western Australian Government [wa.gov.au]
- 5. Banned or restricted chemicals | Australian Industrial Chemicals Introduction Scheme (AICIS) [industrialchemicals.gov.au]
Toxicological data and safety profile of Adb-hexinaca
An In-depth Technical Guide on the Toxicological Data and Safety Profile of ADB-HEXINACA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as ADB-HINACA) is a synthetic cannabinoid receptor agonist (SCRA) that emerged on the illicit drug market in early 2021.[1] It belongs to the indazole-3-carboxamide class and is a longer-chain homologue of previously identified SCRAs such as ADB-BUTINACA and ADB-PINACA.[1] As a new psychoactive substance (NPS), its appearance has raised public health concerns due to the potential for severe adverse effects and intoxication events associated with its use.[2][3] This technical guide provides a comprehensive overview of the current toxicological data and safety profile of this compound, focusing on its pharmacodynamics, metabolism, and analytical detection.
Pharmacodynamics: Cannabinoid Receptor Activity
This compound is a potent and efficacious agonist of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[4] The CB1 receptor is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is found mainly in the peripheral nervous system and is associated with immune function. The high potency of many SCRAs at the CB1 receptor has been linked to more frequent and severe adverse effects compared to THC.[5]
Quantitative Pharmacological Data
In vitro functional assays have been employed to quantify the activity of this compound at the CB1 receptor, measuring both G-protein activation and β-arrestin 2 recruitment, a key pathway in receptor signaling and desensitization.[4]
| Assay Type | Receptor | Parameter | Value | Reference |
| Membrane Potential Assay (Gβγ-coupled agonism) | CB1 | pEC50 | 7.87 ± 0.12 M | [4] |
| Emax | 124 ± 5% | [4] | ||
| β-arrestin 2 Recruitment Assay | CB1 | pEC50 | 8.27 ± 0.14 M | [4] |
| Emax | 793 ± 42.5% | [4] |
Cannabinoid Receptor Signaling Pathway
The interaction of this compound with the CB1 receptor initiates downstream signaling cascades. As a potent agonist, it activates the G-protein pathway and strongly recruits β-arrestin 2.
Caption: Cannabinoid receptor 1 (CB1) signaling initiated by this compound.
Metabolism
The metabolism of this compound has been investigated through in vitro studies using human hepatocytes and pooled human liver microsomes (pHLMs), as well as through the analysis of authentic human urine samples.[2][6][7] These studies are crucial for identifying unique biomarkers to confirm consumption in clinical and forensic toxicology.
Metabolic Pathways
Metabolism of this compound is extensive, with the majority of biotransformations occurring on the n-hexyl tail.[3][8][9] Key metabolic reactions include:
-
Oxidation: Mono-hydroxylation, di-hydroxylation, and ketone formation.
-
Hydrolysis: Terminal amide hydrolysis to form a carboxylic acid.
-
Conjugation: Glucuronidation of hydroxylated metabolites.
One study using human hepatocytes identified 16 metabolites, while another study analyzing authentic urine samples detected 32 phase I metabolites.[2][6][7][10]
Caption: Major metabolic pathways of this compound.
Major Metabolites and Recommended Biomarkers
Several metabolites have been identified as abundant and unique, making them suitable biomarkers for detecting this compound intake.[3][6][9] The monitoring of these metabolites is recommended as standard analytical targets, as the parent compound may be rapidly cleared from the body.
| Metabolite ID (example) | Biotransformation | Significance | Reference |
| M9 | 5-oxo-hexyl | Major metabolite found in vitro | [3][8][9] |
| M8 | 4-hydroxy-hexyl | Most significant mono-hydroxylation product | [3][8][9] |
| M16 | Terminal amide hydrolysis | Third most abundant metabolite in vitro | [3][8][9] |
| M15 / M26 | Amide hydrolysis + monohydroxylation or ketone formation | Main metabolites found in authentic urine samples | [6][7] |
Toxicological Profile and Safety
As with other SCRAs, the use of this compound is a significant public health concern and has been implicated in poisonings worldwide.[2][3] While specific data on this compound-only fatalities is limited, the class of potent SCRAs is associated with severe adverse events, including death.[5][11]
Reported Adverse Effects
A case of acute polydrug intoxication involving this compound has been reported in the literature.[6][7] General adverse effects associated with potent SCRAs include:[10]
-
Cardiovascular: Tachycardia, heart attack
-
Neurological: Seizures, reduced consciousness, confusion
-
Psychiatric: Anxiety, aggression, agitation, hallucinations
The high potency and efficacy of this compound at the CB1 receptor suggest a high potential for these toxic effects.
Prevalence
This compound was first reported in the UK and USA in the spring of 2021.[9][12] It has since become one of the most prevalent SCRAs seized in the UK.[9][10] In Germany, its prevalence has been noted as lower and more sporadic.[7][9]
Experimental Protocols
Detailed and validated methodologies are essential for the accurate study and detection of this compound and its metabolites.
Protocol: In Vitro Metabolism using Human Hepatocytes
This protocol is adapted from methodologies used to identify the metabolic profile of this compound.[2][3][8]
-
Preparation: The (S)-enantiomer of this compound is dissolved in a suitable solvent (e.g., methanol).
-
Incubation: The compound is incubated with pooled human hepatocytes (or human liver microsomes) in a buffered solution at 37°C. Incubations are typically run in triplicate for various time points (e.g., up to 3 hours).
-
Termination: The metabolic reaction is stopped by adding an ice-cold organic solvent, such as acetonitrile, to precipitate proteins.
-
Sample Processing: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the parent drug and metabolites, is collected.
-
Analysis: The supernatant is analyzed using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) to identify and characterize the metabolites based on their accurate mass and fragmentation patterns.
Caption: Experimental workflow for in vitro metabolism analysis of this compound.
Protocol: Cannabinoid Receptor Functional Assays
These protocols describe the methods used to determine the potency and efficacy of this compound at the CB1 receptor.[4]
-
Membrane Potential Assay (G-Protein Activation):
-
Principle: Measures Gβγ-subunit activation by detecting changes in membrane potential via a fluorescent probe in cells co-expressing the CB1 receptor and a G-protein-coupled inwardly rectifying potassium (GIRK) channel.
-
Method: Cells are incubated with the fluorescent membrane potential dye. This compound is added at varying concentrations, and the change in fluorescence is measured to generate a dose-response curve.
-
-
β-arrestin 2 Recruitment Assay:
-
Principle: Uses a nanoluciferase complementation reporter system in live cells to measure the recruitment of β-arrestin 2 to the activated CB1 receptor.
-
Method: Cells expressing CB1 and the reporter system are treated with this compound at varying concentrations. The resulting luminescence, which is proportional to β-arrestin 2 recruitment, is measured to generate a dose-response curve.
-
Protocol: Analytical Detection by LC-QTOF-MS
This protocol outlines a general method for the qualitative identification of this compound in seized materials or biological samples.[11]
-
Instrumentation: A liquid chromatograph coupled to a quadrupole time-of-flight mass spectrometer.
-
Chromatography:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium formate.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Data is acquired in full-scan mode to obtain accurate mass measurements of the parent ion (e.g., [M+H]+). Product ion scans (MS/MS) are used to obtain fragmentation data for structural confirmation.
-
Identification: The substance is identified by comparing its retention time, accurate mass, and fragmentation spectrum to an acquired reference standard.
-
Conclusion
This compound is a potent synthetic cannabinoid that poses a serious risk to public health. Its pharmacodynamic profile shows high potency and efficacy at the CB1 receptor, which is consistent with the severe adverse effects reported for this class of compounds. The substance is extensively metabolized, primarily through oxidation of its hexyl tail and amide hydrolysis. Several stable and abundant metabolites have been identified, which serve as crucial biomarkers for confirming consumption in toxicological analyses. Advanced analytical techniques such as LC-QTOF-MS are required for the reliable detection of this compound and its metabolites. Continued monitoring and research are essential to fully understand the toxicological risks associated with this and other emerging SCRAs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC-QTOF-MS and synthesized reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC-QTOF-MS and synthesized reference standards [diva-portal.org]
- 4. Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound-a novel synthetic cannabinoid with a hexyl substituent: phase I metabolism in authentic urine samples, a case report and prevalence on the German market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. diva-portal.org [diva-portal.org]
- 11. cfsre.org [cfsre.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structural Analogs and Derivatives of ADB-HEXINACA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-HEXINACA, a synthetic cannabinoid receptor agonist (SCRA), has emerged as a compound of significant interest within the scientific community due to its potent activity at cannabinoid receptors. As a member of the indazole-3-carboxamide class, its structural scaffold has been extensively modified to explore structure-activity relationships (SAR) and to understand its pharmacological profile. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to support research and drug development efforts.
This compound is structurally characterized by an N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) (tert-leucinamide) head group, an indazole core, and a 1-hexyl tail. Variations in these three regions have given rise to a multitude of analogs, each with distinct pharmacological properties. This guide will delve into the nuances of these structural modifications and their impact on receptor binding and functional activity.
Structural Analogs and Derivatives
The structural analogs of this compound primarily involve modifications to the N-alkyl chain, the head group, and the core structure. The most common analogs include those with varying alkyl chain lengths, such as ADB-BUTINACA (butyl chain) and ADB-PINACA (pentyl chain). These modifications significantly influence the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the compounds.
Other derivatives include variations in the amino acid of the head group, such as valine instead of tert-leucine, and modifications to the indazole core, including substitutions on the aromatic ring.[1]
Quantitative Pharmacological Data
The pharmacological activity of this compound and its analogs is primarily mediated through their interaction with the cannabinoid receptors CB1 and CB2. The following tables summarize the key quantitative data from in vitro functional assays, including G-protein activation (measured via a fluorescence-based membrane potential assay) and β-arrestin 2 recruitment (measured via a live cell-based nanoluciferase complementation reporter assay).[2][3]
Table 1: Functional Activity of this compound and Analogs at the CB1 Receptor [2][3]
| Compound | N-Alkyl Chain Length | G-Protein Activation (pEC50) | G-Protein Efficacy (Emax %) | β-Arrestin 2 Recruitment (pEC50) | β-Arrestin 2 Efficacy (Emax %) |
| This compound | Hexyl | 7.87 ± 0.12 | 124 ± 5 | 8.27 ± 0.14 | 793 ± 42.5 |
| ADB-BUTINACA | Butyl | 7.94 ± 0.09 | 113 ± 3 | 8.01 ± 0.11 | 728 ± 35 |
| ADB-PINACA | Pentyl | 8.12 ± 0.10 | 118 ± 4 | 8.15 ± 0.12 | 755 ± 39 |
Table 2: Functional Activity of this compound and Analogs at the CB2 Receptor [2][3]
| Compound | N-Alkyl Chain Length | G-Protein Activation (pEC50) | G-Protein Efficacy (Emax %) | β-Arrestin 2 Recruitment (pEC50) | β-Arrestin 2 Efficacy (Emax %) |
| This compound | Hexyl | 8.55 ± 0.13 | 115 ± 6 | 7.95 ± 0.15 | 95 ± 8 |
| ADB-BUTINACA | Butyl | 8.38 ± 0.11 | 101 ± 3 | 7.82 ± 0.13 | 83 ± 5 |
| ADB-PINACA | Pentyl | 8.49 ± 0.12 | 109 ± 5 | 7.90 ± 0.14 | 91 ± 7 |
Metabolism of this compound
The in vitro metabolism of this compound has been investigated using human hepatocytes, revealing a complex metabolic fate. A total of 16 metabolites have been identified, with the primary metabolic pathways being mono-hydroxylation and ketone formation on the hexyl tail, as well as terminal amide hydrolysis.[4][5] The major metabolite identified was the 5-oxo-hexyl product.[4] The metabolic pathway of this compound is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of ADB-HEXINACA using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of ADB-HEXINACA, a potent synthetic cannabinoid, in seized materials using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is crucial for forensic laboratories, researchers studying new psychoactive substances (NPS), and professionals involved in drug development and control. This document outlines the necessary instrumentation, reagents, sample preparation procedures, and data analysis steps. Additionally, it presents a summary of key quantitative performance metrics for a validated GC-MS method.
Introduction
This compound (also known as ADB-HINACA) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the illicit drug market.[1] As with many NPS, the rapid identification and quantification of this compound in seized materials are critical for law enforcement, public health surveillance, and toxicological research. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of synthetic cannabinoids.[2] This application note details a reliable GC-MS method for the analysis of this compound.
Quantitative Data Summary
A validated GC-EI-MS method has been developed for the routine quantification of this compound in seized samples.[3] The key performance parameters of this method are summarized in the table below.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1.7 µg/mL | [3] |
| Limit of Quantification (LOQ) | 5.8 µg/mL | [3] |
Experimental Protocol
This protocol is based on a validated method for the analysis of this compound in seized materials.[1]
Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade or equivalent)
-
Internal Standard (e.g., deuterated JWH-018, optional for quantitative analysis)[2]
-
Vials for sample preparation and analysis
-
Pipettes and pipette tips
-
Vortex mixer
-
Centrifuge (optional)
-
Analytical balance
Instrumentation
-
Gas Chromatograph: Agilent 5975 Series GC/MSD System or equivalent[1]
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent[1]
-
Carrier Gas: Helium[1]
-
Mass Spectrometer: Capable of electron ionization (EI)
GC-MS Parameters
| Parameter | Setting | Reference |
| GC Inlet | ||
| Injection Port Temperature | 265 °C | [1] |
| Injection Type | Splitless | [1] |
| Injection Volume | 1 µL | [1] |
| Oven Program | ||
| Initial Temperature | 50 °C | [1] |
| Initial Hold Time | 0 min | [1] |
| Ramp Rate | 30 °C/min | [1] |
| Final Temperature | 340 °C | [1] |
| Final Hold Time | 2.3 min | [1] |
| Carrier Gas | ||
| Gas | Helium | [1] |
| Flow Rate | 1.46 mL/min | [1] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | |
| Transfer Line Temperature | 300 °C | [1] |
| MS Source Temperature | 230 °C | [1] |
| MS Quadrupole Temperature | 150 °C | [1] |
| Mass Scan Range | 40-550 m/z | [1] |
| Threshold | 250 | [1] |
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards at different concentrations. If using an internal standard, add a constant amount to each calibration standard and sample.
-
Sample Extraction (from seized plant-like material): a. Accurately weigh a portion of the homogenized seized material. b. Add a known volume of methanol. c. Vortex the sample for several minutes to ensure efficient extraction of the analyte. d. For samples with significant particulate matter, centrifuge the extract and transfer the supernatant to a clean vial for analysis. e. For qualitative analysis, a simple dilution in methanol is sufficient.[1]
Data Analysis
-
Qualitative Analysis: Identify this compound in samples by comparing the retention time and the mass spectrum of the peak with that of a known reference standard. The expected retention time for this compound under the specified conditions is approximately 7.97 minutes.[1]
-
Quantitative Analysis: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Note: Determination of Cannabinoid Receptor Binding Affinity for ADB-HEXINACA
Audience: Researchers, scientists, and drug development professionals.
Introduction ADB-HEXINACA is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide family.[1][2][3] First identified in early 2021, it is a homologue of other synthetic cannabinoids like ADB-PINACA, with a key structural feature being an n-hexyl tail group.[1][3] As with other SCRAs, this compound primarily targets the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs) integral to the endocannabinoid system.[4][5] The CB1 receptor is predominantly found in the central nervous system, mediating psychoactive effects, while the CB2 receptor is mainly expressed in the immune system.[6] Understanding the binding affinity of novel compounds like this compound is crucial for predicting their pharmacological and toxicological profiles.
This document provides a detailed protocol for determining the binding affinity of this compound for human CB1 and CB2 receptors using a competitive radioligand binding assay. This method is a reliable and widely used technique for characterizing the interaction of new ligands with their receptors.[7][8]
Principle of the Assay The competitive binding assay measures the ability of a test compound (the "competitor," this compound) to displace a specific radiolabeled ligand ("radioligand") from its receptor. In this protocol, [³H]CP-55,940, a high-affinity cannabinoid agonist, is used as the radioligand.[8] The assay is performed using cell membrane preparations containing either human CB1 or CB2 receptors. By incubating the membranes with a fixed concentration of the radioligand and varying concentrations of this compound, a competition curve is generated. From this curve, the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. The inhibition constant (Ki), which reflects the binding affinity of this compound for the receptor, is then calculated from the IC50 value. A lower Ki value signifies a higher binding affinity.[6]
Cannabinoid Receptor Signaling
Cannabinoid receptors (CB1/CB2) are class A G protein-coupled receptors (GPCRs). Upon binding of an agonist like this compound, the receptor undergoes a conformational change, activating the associated heterotrimeric G protein. This leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both Gαi/o and Gβγ can then modulate downstream effector proteins, such as adenylyl cyclase and ion channels, to produce a cellular response.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. diva-portal.org [diva-portal.org]
- 5. cris.unibo.it [cris.unibo.it]
- 6. benchchem.com [benchchem.com]
- 7. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Using ADB-HEXINACA in Animal Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ADB-HEXINACA, a potent synthetic cannabinoid receptor agonist (SCRA), in established animal models of addiction. The protocols detailed below are designed to assess the addictive potential of this compound, including its reinforcing properties, rewarding effects, and the severity of withdrawal symptoms.
Introduction to this compound
This compound is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid type 1 (CB1) receptor.[1] Its high affinity and efficacy at the CB1 receptor suggest a high potential for abuse and addiction, similar to or greater than that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[2] Understanding the addictive properties of this compound is crucial for public health and the development of potential therapeutic interventions for substance use disorders. Animal models are indispensable tools for systematically investigating the neurobiological mechanisms underlying the addictive potential of novel psychoactive substances like this compound.
Mechanism of Action: CB1 Receptor Signaling
The addictive effects of cannabinoids are primarily mediated by their action on the CB1 receptor, which is highly expressed in brain regions associated with reward and addiction, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[3][4] Activation of presynaptic CB1 receptors by agonists like this compound typically leads to the inhibition of neurotransmitter release.[5] In the VTA, this results in a disinhibition of dopaminergic neurons, leading to increased dopamine release in the NAc, a key event in the reinforcing effects of drugs of abuse.[6]
References
- 1. cfsre.org [cfsre.org]
- 2. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rxleaf.com [rxleaf.com]
- 4. Endocannabinoid signaling in reward and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoids and the endocannabinoid system in reward processing and addiction: from mechanisms to interventions - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving Adb-hexinaca for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of ADB-HEXINACA, a synthetic cannabinoid, for use in in vitro cell culture experiments. The information is intended to guide researchers in preparing stock solutions and working concentrations suitable for treating cells in culture.
Data Presentation: Solubility of this compound
Quantitative data regarding the solubility of this compound in various solvents is summarized below. This information is critical for the preparation of stock solutions.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 10 mg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [1][2] |
| Ethanol | 10 mg/mL | [1][2] |
| Ethanol:PBS (pH 7.2) (1:8) | 0.1 mg/mL | [1][2] |
Experimental Protocols
Protocol for Dissolving this compound
This protocol outlines the steps to prepare a stock solution of this compound and subsequent working solutions for cell culture experiments. It is crucial to use an organic solvent for the initial dissolution due to the hydrophobic nature of this compound.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., Williams E medium supplemented with L-glutamine and HEPES)[3][4][5]
-
Phosphate-Buffered Saline (PBS), pH 7.2
Procedure:
-
Preparation of a 10 mg/mL Stock Solution in DMSO:
-
Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mg/mL. For example, to 1 mg of this compound, add 100 µL of DMSO.
-
Cap the tube securely and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. A brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure no particulate matter is present.
-
This 10 mg/mL stock solution should be stored at -20°C for long-term stability.
-
-
Preparation of Intermediate Dilutions:
-
Depending on the final desired concentration in the cell culture, it may be necessary to perform one or more serial dilutions from the stock solution.
-
Use sterile cell culture medium or PBS to make intermediate dilutions. It is recommended to keep the concentration of DMSO as low as possible in the final working solution.
-
-
Preparation of Final Working Solution:
-
Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration in your cell culture experiment. For example, a study on human hepatocytes used a final concentration of 5 µM this compound.[3][4][5]
-
Add the calculated volume of the this compound solution to the pre-warmed cell culture medium.
-
Mix gently by pipetting or inverting the tube to ensure homogeneity.
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Example Dilution for a 5 µM Final Concentration:
-
The molecular weight of this compound is 358.5 g/mol .
-
A 10 mg/mL stock solution is equivalent to (10 g/L) / (358.5 g/mol ) = 0.0279 M or 27.9 mM.
-
To prepare a 5 µM final working solution in 1 mL of cell culture medium:
-
(Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)
-
(27.9 mM) x (V1) = (5 µM) x (1 mL)
-
Convert units: (27900 µM) x (V1) = (5 µM) x (1000 µL)
-
V1 = (5 * 1000) / 27900 = ~0.18 µL
-
-
This small volume is difficult to pipette accurately. Therefore, an intermediate dilution is recommended.
-
Prepare a 1 mM intermediate solution by diluting the 27.9 mM stock 1:27.9 with cell culture medium.
-
Then, to make a 5 µM final solution in 1 mL, add 5 µL of the 1 mM intermediate solution to 995 µL of cell culture medium.
-
Mandatory Visualizations
Experimental Workflow for Dissolving this compound
Caption: Workflow for this compound dissolution.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADB-HEXINACA Administration in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific in vivo preclinical studies detailing the administration routes, dosages, and pharmacokinetic profiles of ADB-HEXINACA are not extensively available in peer-reviewed literature. The following application notes and protocols are based on established methodologies for structurally similar synthetic cannabinoid receptor agonists (SCRAs) and are intended to serve as a comprehensive guide for researchers initiating preclinical investigations of this compound. It is imperative that researchers conduct dose-finding studies and adhere to all institutional and national guidelines for animal welfare.
Introduction to this compound in Preclinical Research
This compound is a synthetic cannabinoid receptor agonist (SCRA) characterized by an N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) group, an indazole-3-carboxamide core, and a hexyl tail. Like other SCRAs, its primary mechanism of action is agonism at the cannabinoid receptors CB1 and CB2. Preclinical research is crucial for understanding its pharmacological effects, abuse potential, and toxicity profile. Common administration routes in preclinical studies with similar compounds include intravenous, intraperitoneal, subcutaneous, oral, and inhalation. The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of the compound.
Signaling Pathway of Synthetic Cannabinoid Receptor Agonists
Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the CB1 and CB2 receptors, which are G-protein coupled receptors. Activation of these receptors initiates a cascade of intracellular signaling events.
Quantitative Data for Structurally Similar SCRAs
The following tables summarize dosages and effects observed for various administration routes of SCRAs structurally related to this compound in preclinical models. This data can serve as a starting point for designing studies with this compound.
Table 1: Intraperitoneal (i.p.) Administration of SCRAs in Rodents
| Compound | Animal Model | Dose Range (mg/kg) | Vehicle | Observed Effects |
| ADB-BINACA | Mice | 0.02 - 0.5 | Tween 80, Saline | Hypothermia, hypolocomotion[1] |
| JWH-018 | Mice | 1 | Tween 80, Saline | Full substitution for Δ9-THC[2] |
| JWH-073 | Mice | 10 | Tween 80, Saline | Full substitution for Δ9-THC[2] |
| AKB48 | Rats | 0.1 - 3.0 | DMSO, Tween 80, Water | Reduced visual object response[3] |
Table 2: Inhalation Administration of SCRAs in Rodents
| Compound | Animal Model | Dose | Vehicle/Method | Observed Effects |
| JWH-018 | Mice | 10, 20, 50 mg pyrolyzed | Herbal incense smoke | Hypomotility, hypothermia, catalepsy[4] |
| JWH-018 | Rhesus Macaques | 0.2 - 1.6 µg/kg/inhalation | Alcohol aerosol | Self-administration[5] |
| JWH-073 | Rhesus Macaques | 2.0 - 8.0 µg/kg/inhalation | Alcohol aerosol | Self-administration[5] |
| AB-CHMINACA | Mice | Not specified | E-cigarette vapor | Hypothermia, hypolocomotion, analgesia[6][7] |
Table 3: Intravenous (i.v.) Administration of SCRAs in Rodents
| Compound | Animal Model | Dose (µg/kg/infusion) | Vehicle | Observed Effects |
| WIN 55,212-2 | Rats | Not specified | Not specified | Self-administration[8] |
| THC | Rats | 30 - 100 | Not specified | Self-administration in adolescents[9] |
Table 4: Subcutaneous (s.c.) and Oral (p.o.) Administration of Cannabinoids
| Compound | Route | Animal Model | Dose | Vehicle/Method | Observed Effects |
| Liposomal CBD | s.c. | Goats | 5 mg/kg | Liposomal formulation | Long-term plasma concentrations, pain control[10][11] |
| THC | p.o. | Mice | 30 mg/kg over 2h | Chocolate gelatin | Robust consumption, CB1-dependent behavioral responses[12] |
| CP55,940 | p.o. (aspiration) | Mice | 22.6 µg/kg | DMSO, Tween 80, Saline | Lung inflammation[13] |
Experimental Protocols
The following are detailed protocols for common administration routes based on preclinical studies of similar synthetic cannabinoids.
Intraperitoneal (i.p.) Injection
This is a common route for systemic administration in rodents due to its relative ease and rapid absorption.
Workflow Diagram:
Protocol:
-
Preparation of this compound Solution:
-
Due to the lipophilic nature of many SCRAs, a vehicle containing a surfactant is often necessary. A common vehicle is a solution of Tween 80 and 0.9% saline.[2]
-
For example, dissolve this compound in a minimal amount of Tween 80 (e.g., 8% of the final volume) and then bring to the final volume with sterile 0.9% saline.[2]
-
Vortex or sonicate to ensure complete dissolution. The final solution should be sterile.
-
-
Animal Restraint:
-
Injection Procedure:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[14][16]
-
Disinfect the skin with 70% alcohol.[14]
-
Use a sterile 25-27 gauge needle attached to a syringe containing the drug solution.[16]
-
Insert the needle, bevel up, at approximately a 30-45° angle to the abdominal wall.[15][16]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.[14]
-
If aspiration is clear, inject the solution smoothly. The maximum recommended volume is typically up to 10 ml/kg.[16]
-
-
Post-Injection Care:
-
Withdraw the needle and return the animal to its home cage.
-
Observe the animal for any immediate adverse reactions, such as distress or bleeding at the injection site.[16]
-
Inhalation (Vaporization)
This route mimics a common method of human consumption and results in rapid absorption and onset of effects.
Protocol:
-
Preparation for Vaporization:
-
Dissolve this compound in a suitable solvent for e-cigarette devices, such as a mixture of propylene glycol and vegetable glycerin.
-
Load the solution into the cartridge of an e-cigarette device modified for rodent exposure.
-
-
Exposure System:
-
Place the animal in a sealed exposure chamber.
-
Connect the e-cigarette device to the chamber via an automated puffing mechanism. This ensures consistent delivery of the aerosolized drug.
-
-
Administration Procedure:
-
Program the device to deliver a set number of puffs of a specific duration and interval into the chamber.
-
The concentration of the drug in the chamber air will depend on the concentration in the e-liquid and the parameters of vaporization.
-
-
Post-Exposure:
Oral Gavage
Oral gavage ensures the administration of a precise dose directly into the stomach.
Protocol:
-
Preparation of this compound Suspension:
-
Prepare a homogenous suspension of this compound in a suitable vehicle, such as a solution containing 0.5% carboxymethyl cellulose.
-
-
Animal Handling:
-
Gently restrain the animal, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Procedure:
-
Use a proper-sized, ball-tipped gavage needle. Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the mouth, over the tongue, and advance it down the esophagus into the stomach. Do not force the needle.
-
Administer the suspension slowly.
-
-
Post-Procedure Care:
-
Carefully remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of respiratory distress or discomfort.
-
Intravenous (i.v.) Injection
This route provides 100% bioavailability and immediate onset of action, making it suitable for pharmacokinetic studies and self-administration paradigms.
Protocol:
-
Catheter Implantation (for chronic studies):
-
For self-administration or repeated dosing studies, surgically implant a catheter into the jugular vein under anesthesia.
-
Allow the animal to recover fully from surgery before starting the experiment.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in a sterile, injectable vehicle suitable for intravenous administration (e.g., a solution containing ethanol, Emulphor, and saline). The final solution must be filter-sterilized.
-
-
Injection Procedure (Tail Vein for acute studies):
-
Warm the animal's tail to dilate the lateral tail veins.
-
Place the animal in a restraint device.
-
Insert a small gauge needle (e.g., 27-30G) into one of the lateral tail veins.
-
Inject the solution slowly. The maximum bolus injection volume is typically around 5 ml/kg.[17]
-
-
Post-Injection Care:
-
Apply gentle pressure to the injection site upon needle removal to prevent bleeding.
-
Observe the animal for any adverse reactions.
-
Conclusion
The provided protocols offer a foundation for initiating preclinical research on this compound. Researchers must meticulously plan their studies, including appropriate vehicle and dose selection, and adhere to ethical guidelines for animal research. Given the lack of specific data for this compound, initial dose-response studies are highly recommended to determine the effective and non-toxic dose range for the desired biological effects.
References
- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats [frontiersin.org]
- 4. Inhalation Exposure to Smoke from Synthetic “Marijuana” Produces Potent Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-administration of inhaled delta-9-tetrahydrocannabinol and synthetic cannabinoids in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vaping Synthetic Cannabinoids: A Novel Preclinical Model of E-Cigarette Use in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vaping Synthetic Cannabinoids: A Novel Preclinical Model of E-Cigarette Use in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-Administration of an Endogenous Cannabinoid 2-Arachidonoylglycerol in Experimentally Naïve Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravenous self-administration of delta-9-THC in adolescent rats produces long-lasting alterations in behavior and receptor protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liposomal-synthetic-cannabidiol: preliminary translational evidence of efficacy, tolerability and pharmacokinetics following repeated subcutaneous injections in two goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Troubleshooting & Optimization
Technical Support Center: Improving Adb-hexinaca Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adb-hexinaca. The following information is intended to help overcome challenges related to the low aqueous solubility of this synthetic cannabinoid.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound in common laboratory solvents?
A1: this compound is characterized by its lipophilic nature, leading to poor solubility in aqueous solutions.[1][2] The table below summarizes its known solubility in various solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/ml[3] |
| Dimethyl sulfoxide (DMSO) | 10 mg/ml[3] |
| Ethanol | 10 mg/ml[3] |
| Ethanol:PBS (pH 7.2) (1:8) | 0.1 mg/ml[3] |
Q2: Why is the low aqueous solubility of this compound a concern for research?
A2: The poor aqueous solubility of this compound presents a significant challenge for in vitro and in vivo studies. For biological assays, achieving a homogenous and effective concentration in aqueous media is crucial for obtaining reliable and reproducible results. Low solubility can lead to precipitation of the compound, inaccurate dosing, and consequently, misleading experimental outcomes.[1]
Q3: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of lipophilic compounds. These can be broadly categorized into physical and chemical modification methods.[4]
-
Physical Modifications: These methods focus on altering the physical properties of the drug substance. Common approaches include:
-
Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanosuspension, increases the surface area-to-volume ratio, which can improve the dissolution rate.[5]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix can enhance its wettability and dissolution.[4][6]
-
Nanotechnology-based Formulations: Encapsulating the compound in nanocarriers like nanoemulsions or lipid nanoparticles can significantly improve its solubility and bioavailability.[1]
-
-
Chemical Modifications: These techniques involve altering the chemical structure or formulation to increase solubility.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility. However, the structure of this compound does not suggest significant ionizable groups that would be affected by pH changes in a typical physiological range.
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) in which the compound is more soluble can increase the overall solubility of the drug in the aqueous mixture.[7]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic drug molecules, thereby increasing their apparent water solubility.[1]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules.[4][5]
-
Troubleshooting Guides
Issue: this compound precipitates out of my aqueous buffer during my experiment.
This is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
1. Initial Assessment and Method Selection:
Caption: Initial troubleshooting steps for this compound precipitation.
2. Detailed Experimental Protocols for Solubility Enhancement:
If precipitation persists, a more robust solubility enhancement technique may be required. Below are detailed protocols for common methods.
Protocol 1: Co-solvent System
This method involves creating a stock solution in a water-miscible organic solvent and then diluting it into the aqueous buffer.
-
Materials: this compound, Ethanol (or DMSO), aqueous buffer (e.g., PBS).
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% Ethanol or DMSO (e.g., 10 mg/ml).
-
Vortex or sonicate until the compound is fully dissolved.
-
For your experiment, perform a serial dilution of the stock solution into your aqueous buffer. It is critical to add the stock solution to the buffer with vigorous vortexing to avoid immediate precipitation.
-
Troubleshooting: If precipitation still occurs, try increasing the percentage of the co-solvent in the final solution. Be mindful that high concentrations of organic solvents can affect biological assays.
-
Protocol 2: Cyclodextrin Complexation
This method can significantly increase the aqueous solubility of cannabinoids.[1]
-
Materials: this compound, a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HPβCD), aqueous buffer.
-
Procedure:
-
Prepare a solution of HPβCD in your aqueous buffer (e.g., 10-20% w/v).
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., Ethanol).
-
Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Continue stirring at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
The resulting solution can then be filtered and used in your experiments.
-
Workflow for Solubility Enhancement:
The following diagram illustrates a general workflow for selecting and applying a solubility enhancement technique.
Caption: General workflow for improving this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
ADB-HEXINACA Stability in Solution: A Technical Support Resource
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of ADB-HEXINACA in various solvents. Ensuring the integrity of this compound solutions is critical for accurate and reproducible experimental results. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues users may encounter during their experiments with this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected concentrations in analytical results (e.g., LC-MS, GC-MS). | Degradation of this compound in solution due to improper storage or handling. | 1. Review Storage Conditions: Ensure solutions are stored at -20°C for long-term stability. For short-term use, refrigeration at 4°C may be acceptable, but validation is recommended. Avoid repeated freeze-thaw cycles. 2. Protect from Light: Store all solutions in amber vials or wrapped in aluminum foil to prevent photodegradation. 3. Minimize Oxygen Exposure: Use airtight containers and consider preparing smaller, single-use aliquots to reduce exposure to atmospheric oxygen. 4. Solvent Purity: Use high-purity, HPLC-grade or equivalent solvents to avoid contaminants that could accelerate degradation. 5. pH Considerations: Be aware that extreme pH values can promote hydrolysis of the amide linkage in this compound. If using buffered solutions, ensure the pH is near neutral. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Identify Potential Degradants: The primary degradation pathway for this compound in the presence of water (even trace amounts in solvents) is likely hydrolysis of the amide bond. This would result in the formation of 1-hexyl-1H-indazole-3-carboxylic acid and this compound 3,3-dimethylbutanoic acid metabolite. 2. Confirm Degradant Identity: If possible, use mass spectrometry to identify the mass of the unknown peaks and compare them to the expected masses of potential degradation products. 3. Adjust Experimental Conditions: If degradation is suspected, prepare fresh solutions and minimize the time between preparation and analysis. Consider using a less protic solvent if hydrolysis is a major issue. |
| Precipitation of the compound from the solution. | Poor solubility or solvent evaporation. | 1. Verify Solubility: While this compound is soluble in solvents like methanol, acetonitrile, and DMSO, ensure the concentration does not exceed its solubility limit, especially at lower temperatures. 2. Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily affected by:
-
Temperature: Higher temperatures accelerate degradation. Long-term storage at -20°C is recommended.
-
Light: Exposure to UV and ambient light can cause degradation.
-
Oxygen: Atmospheric oxygen can lead to oxidative degradation over time.
-
Solvent Type: Protic solvents like methanol may facilitate hydrolysis of the amide bond, especially if water is present. Aprotic solvents like acetonitrile or DMSO might offer better stability against hydrolysis.
-
pH: Acidic or basic conditions can catalyze the hydrolysis of the amide linkage.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For long-term storage, this compound solutions should be stored at -20°C in airtight, light-protected containers (e.g., amber glass vials). For short-term use (a few days), refrigeration at 4°C may be sufficient, but it is advisable to perform a stability check. It is best practice to prepare fresh solutions for critical experiments.
Q3: How long can I expect my this compound solution to be stable?
A3: While specific quantitative data on the long-term stability of this compound in various organic solvents is limited in published literature, general guidance for synthetic cannabinoids suggests that solutions in high-purity anhydrous solvents stored at -20°C can be stable for several months. However, for quantitative applications, it is highly recommended to perform periodic stability checks or prepare fresh solutions. For structurally similar synthetic cannabinoids, stability in serum has been demonstrated for at least one month at -20°C.[1]
Q4: What are the likely degradation products of this compound?
A4: The most probable degradation pathway for this compound in the presence of water is the hydrolysis of the amide bond. This would result in two primary degradation products: 1-hexyl-1H-indazole-3-carboxylic acid and (S)-2-amino-3,3-dimethylbutanamide.
Experimental Protocols
Protocol for a General Stability Study of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent under defined storage conditions.
1. Preparation of Stock Solution:
- Accurately weigh a known amount of solid this compound standard.
- Dissolve it in the chosen high-purity solvent (e.g., methanol, acetonitrile, DMSO) in a volumetric flask to achieve a precise final concentration (e.g., 1 mg/mL).
2. Aliquoting and Storage:
- Aliquot the stock solution into multiple amber glass vials with airtight seals.
- Prepare several sets of aliquots for each storage condition to be tested (e.g., -20°C, 4°C, and room temperature).
3. Time-Point Analysis:
- Analyze one aliquot from each storage condition at designated time points (e.g., T=0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month, etc.).
- The initial analysis at T=0 will serve as the baseline.
4. Analytical Method:
- Use a validated stability-indicating analytical method, typically LC-MS/MS or GC-MS, that can separate the parent this compound from its potential degradation products.
- For LC-MS/MS, a common mobile phase combination is 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2]
5. Data Analysis:
- Calculate the concentration of this compound at each time point relative to the T=0 concentration.
- A common threshold for stability is the absence of significant degradation, often defined as the concentration remaining above 90% of the initial concentration.
- Monitor for the appearance and increase of any degradation product peaks.
Visualizations
References
Adb-hexinaca Mass Spectrometry Fragmentation: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Adb-hexinaca mass spectrometry fragmentation.
Troubleshooting Guides & FAQs
This section addresses common and specific issues that may arise during the mass spectrometric analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected protonated molecule of this compound ([M+H]⁺ at m/z 359.2442). What are the possible causes?
A1: Several factors could contribute to the absence or low intensity of the protonated molecular ion:
-
In-source fragmentation: this compound, like many synthetic cannabinoids, can be susceptible to fragmentation within the ion source, especially at higher source temperatures or cone voltages. This will lead to a diminished [M+H]⁺ peak and an increase in the intensity of fragment ions.
-
Incorrect instrument settings: Verify that the mass spectrometer is calibrated and that the scan range includes m/z 359.2442. Ensure that the ionization source parameters (e.g., capillary voltage, gas flow) are optimized for a molecule of this size and polarity.
-
Sample degradation: this compound may degrade if not stored properly or if exposed to harsh sample preparation conditions. Ensure samples are stored at low temperatures and protected from light.
-
Matrix effects: The presence of co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample clean-up or chromatographic separation to mitigate this.
Q2: My MS/MS spectrum for this compound is showing unexpected peaks. How can I identify their origin?
A2: Unexpected peaks in an MS/MS spectrum can arise from several sources:
-
Contaminants: The peak may be a fragment of a co-eluting contaminant. Review the full scan mass spectrum to check for other parent ions at the same retention time.
-
Adduct formation: this compound may form adducts with solvents or buffer salts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium [M+NH₄]⁺). These adducts will have a different m/z from the protonated molecule and will produce a different fragmentation pattern.
-
Metabolites: If analyzing biological samples, the unexpected peaks could be fragments of this compound metabolites. Common metabolic transformations for synthetic cannabinoids include hydroxylation, carboxylation, and glucuronidation.[1]
-
Isomeric compounds: The sample may contain isomers of this compound which will have the same mass but may produce a different fragmentation pattern.
Q3: The fragmentation pattern I am observing is inconsistent between runs. What could be the reason for this?
A3: Inconsistent fragmentation can be caused by:
-
Fluctuating instrument parameters: Ensure that the collision energy, collision gas pressure, and other MS/MS parameters are stable and consistent between runs.
-
Source cleanliness: A contaminated ion source can lead to inconsistent ionization and fragmentation. Regular cleaning of the ion source is recommended.
-
Chromatographic variability: Changes in retention time can lead to different co-eluting matrix components, which can affect fragmentation. Ensure the stability of your LC method.
Troubleshooting Specific Fragmentation Issues
Q4: I am observing a prominent peak at m/z 217.1339. What does this fragment represent?
A4: This fragment likely corresponds to the loss of the tert-butyl-amide group from the protonated molecule. This is a common fragmentation pathway for synthetic cannabinoids containing this moiety.
Q5: What is the significance of the fragment ion at m/z 145.0393?
A5: The ion at m/z 145.0393 is a characteristic fragment of many indazole-3-carboxamide synthetic cannabinoids.[2][3] It represents the stable indazole acylium cation. The presence of this ion is a strong indicator that the analyzed compound has an indazole-3-carboxamide core structure.
Q6: I see a series of peaks corresponding to the loss of neutral molecules from the hexyl chain. Is this expected?
A6: Yes, the hexyl chain can undergo fragmentation through the loss of neutral alkenes. This will result in a series of fragment ions with decreasing mass, corresponding to the sequential loss of ethylene (28 Da), propylene (42 Da), butylene (56 Da), and pentylene (70 Da) from the alkyl chain.
Quantitative Data Summary
The following table summarizes the major expected product ions of this compound when subjected to collision-induced dissociation (CID) in a mass spectrometer. The exact mass and proposed structure for each fragment are provided.
| m/z (Da) | Proposed Structure | Description |
| 359.2442 | [C₂₀H₃₁N₄O₂]⁺ | Protonated Molecule ([M+H]⁺) |
| 275.1808 | [C₁₆H₂₃N₄O]⁺ | Loss of the tert-butyl group (C₄H₈) |
| 217.1339 | [C₁₃H₁₇N₂O]⁺ | Loss of the tert-butyl-amide group (C₅H₁₂N₂O) |
| 145.0393 | [C₈H₅N₂O]⁺ | Indazole acylium cation |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
A standard sample preparation protocol for the analysis of this compound in seized material involves the following steps:
-
Extraction: Extract a known amount of the homogenized material with a suitable organic solvent such as methanol or acetonitrile.
-
Dilution: Dilute the extract to an appropriate concentration for LC-MS/MS analysis. A 1:100 dilution in the initial mobile phase is a good starting point.[4]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Method
The following is a typical LC-QTOF-MS method for the analysis of this compound, based on a published method:[4]
-
LC System: Shimadzu Nexera XR UHPLC or equivalent
-
Column: Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0
-
Mobile Phase B: 50:50 Methanol:Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Sciex TripleTOF® 5600+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range (TOF MS): 100-510 Da
-
Collision Energy (CE): 35 ± 15 eV[4]
-
MS/MS Scan Range: 50-510 Da
Visualizations
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Caption: General troubleshooting workflow for unexpected mass spectrometry results.
References
- 1. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC-QTOF-MS and synthesized reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cfsre.org [cfsre.org]
Technical Support Center: Adb-hexinaca Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Adb-hexinaca.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common synthetic approach for this compound involves a two-step process:
-
N-Alkylation: The indazole core, typically an indazole-3-carboxamide or a precursor like indazole-3-carboxylic acid, is alkylated at the N1 position with a hexyl halide (e.g., 1-bromohexane).
-
Amide Coupling: The resulting N-hexyl-indazole-3-carboxylic acid is then coupled with the tert-leucine amide moiety to form the final this compound product.
Q2: Why is regioselectivity an issue in the N-alkylation step?
The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. The desired product, this compound, is the N1-alkylated isomer. However, the reaction can also produce the N2-alkylated isomer as a significant byproduct. The ratio of N1 to N2 isomers is influenced by factors such as the choice of base, solvent, and the position of substituents on the indazole ring.[1][2][3]
Q3: What are the key challenges during the amide coupling reaction?
Common challenges in the amide coupling step include:
-
Side reactions: Coupling reagents can lead to the formation of byproducts that are difficult to remove.[4]
-
Racemization: The chiral center of the tert-leucine moiety can be susceptible to racemization under certain reaction conditions.
-
Incomplete reaction: Steric hindrance or inappropriate coupling agents can lead to low yields.
Q4: What are the recommended purification methods for this compound?
A combination of chromatographic techniques and recrystallization is typically employed.
-
Flash Chromatography: Useful for the initial separation of the crude product from major impurities and unreacted starting materials.
-
Preparative High-Performance Liquid Chromatography (HPLC): Can provide high-purity this compound, separating it from closely related isomers and byproducts.
-
Recrystallization: A final purification step to obtain a crystalline solid with high purity. The choice of solvent is critical for successful recrystallization.[5][6][7]
Troubleshooting Guides
Part 1: N-Alkylation of the Indazole Core
Issue: Low yield of the desired N1-alkylated product and/or significant formation of the N2-isomer.
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Base | The choice of base significantly impacts the N1/N2 ratio. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF often favor N1 alkylation.[1][2][3] Softer bases like potassium carbonate (K₂CO₃) may lead to a higher proportion of the N2 isomer. |
| Solvent Effects | The polarity of the solvent can influence the reaction's regioselectivity. Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used. It is advisable to perform small-scale trials with different solvents to optimize for the desired isomer. |
| Reaction Temperature | Running the reaction at a lower temperature may favor the kinetic N1 product. However, this can also decrease the reaction rate. A systematic temperature screen can help find the optimal balance. |
| Nature of the Indazole Starting Material | Starting with indazole-3-carboxylic acid can offer better N1 selectivity compared to the corresponding ester.[8] The electronic properties of other substituents on the indazole ring can also direct the alkylation. |
Part 2: Amide Coupling of N-Hexyl-Indazole-3-Carboxylic Acid and tert-Leucine Amide
Issue: Low yield of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Coupling Reagent | The choice of coupling reagent is crucial. Common reagents include carbodiimides (e.g., DCC, EDC) often used with additives like HOBt to minimize side reactions, or uronium/phosphonium reagents (e.g., HATU, PyBOP).[9][10] If one reagent gives poor yields, trying a different class of coupling agent is recommended. |
| Steric Hindrance | The tert-leucine moiety is sterically bulky, which can hinder the reaction. Using a less hindered activating group or a more reactive coupling agent might be necessary. |
| Incomplete Activation of the Carboxylic Acid | Ensure the carboxylic acid is fully converted to the active ester or other intermediate before adding the amine. This can be monitored by techniques like thin-layer chromatography (TLC). |
| Reaction Conditions | Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. The reaction temperature and time should also be optimized. |
Issue: Presence of significant impurities after the coupling reaction.
| Potential Cause | Troubleshooting Suggestion |
| Side Reactions from Coupling Reagents | Carbodiimide reagents can form N-acylurea byproducts, which can be difficult to remove. Using a water-soluble carbodiimide like EDC can facilitate its removal during aqueous workup.[4] |
| Unreacted Starting Materials | If the reaction has not gone to completion, unreacted N-hexyl-indazole-3-carboxylic acid and tert-leucine amide will be present. Monitor the reaction by TLC or LC-MS to ensure completion. |
| Epimerization of the Chiral Center | The use of certain bases or prolonged reaction times at elevated temperatures can lead to racemization. The addition of racemization suppressants like HOBt is recommended. |
Part 3: Purification of this compound
Issue: Difficulty in obtaining high-purity this compound.
| Potential Cause | Troubleshooting Suggestion |
| Co-elution of Impurities during Chromatography | The N1 and N2 isomers can be difficult to separate by standard flash chromatography. A different stationary phase (e.g., C18 for reversed-phase chromatography) or a more efficient technique like preparative HPLC may be required. |
| Poor Crystallization | The choice of solvent is critical for recrystallization. A good solvent will dissolve the compound when hot but not at room temperature.[6][7] A solvent screen with small amounts of the product is recommended. If a single solvent is not effective, a two-solvent system can be attempted. |
| Oily Product | If the product oils out during recrystallization, it may be due to the presence of impurities or cooling the solution too quickly. Ensure the crude product is reasonably pure before attempting recrystallization and allow the solution to cool slowly. |
Experimental Protocols
Note: The following are generalized protocols based on common synthetic methods for indazole-based synthetic cannabinoids. Researchers should adapt these protocols based on their specific starting materials and available equipment.
Protocol 1: N1-Alkylation of Indazole-3-carboxylic acid
-
Reaction Setup: To a solution of indazole-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stirring: Stir the suspension at 0 °C for 30 minutes.
-
Addition of Alkylating Agent: Add 1-bromohexane (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding water. Acidify the aqueous layer with 1M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by flash chromatography on silica gel.
Protocol 2: Amide Coupling
-
Activation: To a solution of N-hexyl-indazole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane), add a coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add tert-leucine amide hydrochloride (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography and/or recrystallization.
Data Presentation
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Indazoles
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| Indazole-3-carboxylic acid | Alkyl Bromide | NaH | THF | Selective N1 | [11] |
| 3-Carboxamide indazole | Alkyl Bromide | NaH | THF | >99:1 | [2] |
| 1H-Indazole | Isobutyl Bromide | K₂CO₃ | DMF | 58:42 | [11] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General purification workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. research.ucc.ie [research.ucc.ie]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. WO2022076956A1 - Crystallization of cannabinoids - Google Patents [patents.google.com]
- 6. Home Page [chem.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. hepatochem.com [hepatochem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: ADB-HEXINACA Metabolite Standard Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ADB-HEXINACA metabolite standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
This compound undergoes extensive metabolism primarily through oxidation and hydrolysis. The main metabolic pathways include:
-
Mono-hydroxylation: Addition of a hydroxyl group, most commonly on the N-hexyl chain.
-
Ketone Formation: Oxidation of a secondary alcohol on the hexyl chain to a ketone.
-
Amide Hydrolysis: Cleavage of the terminal amide group to form a carboxylic acid.
-
Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites.[1][2][3]
The N-hexyl chain is the most common site for these transformations.[2][3]
Q2: Which this compound metabolites are recommended as biomarkers for consumption?
Studies suggest that the 5-oxo-hexyl and 4-hydroxy-hexyl metabolites are abundant and unique, making them suitable as urinary biomarkers for detecting this compound consumption.[2][3] The main metabolites resulting from amide hydrolysis combined with either monohydroxylation or ketone formation on the hexyl moiety are also recommended for monitoring.[1][4]
Q3: Are reference standards for this compound metabolites commercially available?
The availability of commercial reference standards for novel psychoactive substance (NPS) metabolites can be limited.[5] While some major metabolites may be available from specialized chemical suppliers, in-house synthesis is often necessary for comprehensive research and method validation.[2][3]
Q4: What are the general stability concerns for synthetic cannabinoid metabolite standards?
Synthetic cannabinoid standards can be susceptible to degradation under improper storage conditions. Key factors affecting stability include:
-
Temperature: Frozen storage (≤ -20°C) is generally recommended to preserve the integrity of the standards.[6] Refrigerated and room temperature conditions can lead to significant degradation of some synthetic cannabinoids.[6]
-
Light: Exposure to light, particularly UV radiation, can cause degradation. It is advisable to use amber vials or other light-protecting containers.
-
Solvent: The choice of solvent can impact stability. High-purity, inert solvents are recommended. For long-term storage, standards are often supplied as a solid or in a non-volatile solvent.
-
pH: Acidic or basic conditions can promote the degradation of certain functional groups.
For acidic cannabinoids, such as the carboxylic acid metabolite of this compound, decarboxylation can be a concern if not stored properly.[7]
Troubleshooting Guide for this compound Metabolite Standard Synthesis
This guide addresses common challenges encountered during the synthesis of this compound metabolite standards.
Issue 1: Low Yield of Hydroxylated Metabolites
Problem: The synthesis of N-(hydroxyhexyl) metabolites of this compound results in a low yield.
| Potential Cause | Troubleshooting Recommendation |
| Non-selective Oxidation | The oxidizing agent is reacting with other parts of the this compound molecule, such as the indazole ring or the amide group. |
| Over-oxidation | The primary or secondary alcohol is being further oxidized to an aldehyde, ketone, or carboxylic acid. |
| Incomplete Reaction | The reaction is not going to completion, leaving a significant amount of starting material. |
| Product Degradation | The hydroxylated product is unstable under the reaction or work-up conditions. |
Issue 2: Difficulty in the Synthesis of the 5-Oxo-hexyl Metabolite
Problem: The oxidation of the 5-hydroxy-hexyl metabolite to the corresponding ketone (5-oxo-hexyl) is inefficient or produces significant byproducts.
| Potential Cause | Troubleshooting Recommendation |
| Choice of Oxidizing Agent | The oxidizing agent is either too harsh, leading to over-oxidation and cleavage of the alkyl chain, or too mild, resulting in an incomplete reaction. |
| Reaction Conditions | The reaction temperature or pH is not optimal for the selective oxidation of the secondary alcohol. |
| Steric Hindrance | The bulky tert-butyl group may sterically hinder the approach of the oxidizing agent to the hydroxyl group. |
Issue 3: Challenges in the Synthesis of the Amide Hydrolysis Metabolite
Problem: The hydrolysis of the terminal amide of this compound to the carboxylic acid metabolite is challenging, with low yields or unwanted side reactions.
| Potential Cause | Troubleshooting Recommendation |
| Harsh Hydrolysis Conditions | Strong acidic or basic conditions required for amide hydrolysis may also lead to the degradation of the indazole ring or other functional groups. |
| Incomplete Hydrolysis | The amide bond is resistant to hydrolysis, resulting in low conversion. |
| Purification Difficulties | The resulting carboxylic acid metabolite can be difficult to separate from the unreacted starting material and other byproducts due to similar polarities. |
Issue 4: Purity and Stability of the Final Standard
Problem: The purified metabolite standard shows impurities or degrades over time.
| Purity and Stability Troubleshooting | |
| Residual Solvents or Reagents | The purification method (e.g., chromatography, recrystallization) is not effectively removing all residual solvents or reagents from the synthesis. |
| Isomeric Impurities | For hydroxylated or oxo-metabolites, the synthesis may produce a mixture of positional isomers that are difficult to separate. |
| Degradation During Storage | The standard is degrading despite being stored at low temperatures. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Hepatocytes
This protocol outlines a general procedure for identifying this compound metabolites using an in vitro model.
-
Cell Culture: Cryopreserved human hepatocytes are thawed and seeded in collagen-coated plates in the appropriate cell culture medium.
-
Incubation: Once the cells are attached, the medium is replaced with a fresh medium containing this compound (typically at a concentration of 1-10 µM).
-
Time Points: The incubation is carried out for various time points (e.g., 0, 0.5, 1, 3 hours) to monitor the formation of metabolites over time.
-
Sample Collection: At each time point, the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
Protocol 2: General Synthesis of a Hydroxylated this compound Metabolite Standard
This protocol provides a generalized approach for the synthesis of a hydroxylated metabolite. Note: This is a representative protocol and may require optimization.
-
Protection of Reactive Groups: If necessary, protect the amide functionality of a suitable precursor to prevent unwanted side reactions.
-
Introduction of the Hydroxyl Group: Utilize a selective hydroxylation method to introduce a hydroxyl group at the desired position on the hexyl chain of the this compound precursor. This may involve a multi-step synthesis.
-
Deprotection: If a protecting group was used, remove it under appropriate conditions to yield the final hydroxylated metabolite.
-
Purification: Purify the crude product using techniques such as column chromatography or preparative HPLC to isolate the desired metabolite.
-
Characterization: Confirm the structure and purity of the synthesized standard using analytical techniques such as NMR, mass spectrometry, and HPLC.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General workflow for metabolite standard synthesis.
References
- 1. This compound-a novel synthetic cannabinoid with a hexyl substituent: phase I metabolism in authentic urine samples, a case report and prevalence on the German market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
Technical Support Center: Overcoming Matrix Effects in ADB-HEXINACA Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of ADB-HEXINACA and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound or its metabolites, by co-eluting endogenous components of the biological sample (e.g., urine, blood). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, reduced sensitivity, and poor reproducibility of results. Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.
Q2: My this compound signal is showing significant ion suppression. What are the initial troubleshooting steps?
A2: Ion suppression is a frequent challenge in the LC-MS/MS analysis of synthetic cannabinoids in biological matrices. The primary cause is often co-eluting matrix components interfering with the ionization process. Here are the initial steps to take:
-
Optimize Sample Preparation: The most effective strategy is to remove interfering components before analysis. Solid-Phase Extraction (SPE) is highly recommended for cleaning up complex samples like urine and plasma.
-
Improve Chromatographic Separation: Enhancing the separation of this compound and its metabolites from matrix components can significantly mitigate ion suppression. Consider using a longer column, a column with a different chemistry (e.g., C18, Phenyl-Hexyl), or optimizing the mobile phase gradient.
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Q3: I am observing poor peak shape and high background noise. What could be the cause and how can I resolve it?
A3: Poor peak shape (e.g., tailing, fronting, or splitting) and high background noise can compromise the accuracy and sensitivity of your assay. These issues often stem from inadequate sample cleanup or non-optimized LC-MS/MS conditions.
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove a broader range of matrix components.
-
Optimize MS/MS Parameters: Ensure you are using highly specific and sensitive Multiple Reaction Monitoring (MRM) transitions for this compound and its internal standard. Adjust the collision energy to maximize the signal of your target fragment ions.
-
Check for Contamination: High background can also be a result of system contamination. Flush the LC system and clean the MS source.
-
Q4: Can I use a protein precipitation (PPT) method for sample preparation?
A4: While protein precipitation is a simpler and faster method, it is generally less effective at removing matrix components compared to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). For complex matrices like plasma and whole blood, PPT may lead to significant ion suppression. If you must use PPT, consider incorporating a subsequent clean-up step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete elution from the SPE cartridge. | Optimize the elution solvent. A mixture of a strong organic solvent with a small percentage of a basic modifier (e.g., 5% ammonium hydroxide in acetonitrile:methanol) can improve the elution of synthetic cannabinoids. |
| Analyte loss during evaporation. | Evaporate the sample to dryness at a controlled temperature (e.g., 35-40°C) under a gentle stream of nitrogen. Avoid overheating. | |
| High Variability in Results | Inconsistent sample preparation. | Ensure consistent timing and technique for each step of the sample preparation process. Consider using an automated liquid handler for improved precision. |
| Matrix effects varying between samples. | Use a stable isotope-labeled internal standard for each analyte to normalize for variations in matrix effects. Prepare matrix-matched calibrators and quality control samples. | |
| Retention Time Shifts | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly degassed. |
| Column degradation. | Use a guard column to protect the analytical column. If retention times continue to shift, replace the analytical column. | |
| Inconsistent column temperature. | Ensure the column oven is maintaining a stable temperature throughout the analytical run. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Metabolites from Urine
This protocol is adapted from established methods for the extraction of synthetic cannabinoids and their metabolites from urine.[1][2]
-
Sample Pre-treatment:
-
To 1.0 mL of urine, add 2 mL of 100mM Acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase and vortex for 30 seconds.
-
Incubate the sample at 65°C for 1-2 hours to cleave glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB or UCT Styre Screen® HLD) with 3 mL of methanol.[3]
-
Equilibrate the cartridge with 3 mL of deionized water.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of 100mM Acetate buffer (pH 5.0).
-
Wash the cartridge with 3 mL of a methanol:water solution (e.g., 25:75 v/v).
-
Dry the cartridge under full vacuum for 10 minutes.
-
-
Elution:
-
Elute the analytes with 3 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of acetonitrile and methanol). For improved recovery of some cannabinoids, a basic modifier can be added to the elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters
The following are example LC-MS/MS parameters. These should be optimized for your specific instrument and application.
-
LC System: Agilent 1290 Infinity UHPLC system or equivalent.
-
Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Column Temperature: 40 - 60°C.
-
MS System: Agilent 6550 iFunnel QTOF or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound and its metabolites need to be determined by infusing pure standards.
Quantitative Data
The following table presents validation data for the bioanalysis of ADB-BUTINACA, a structurally similar synthetic cannabinoid, in rat plasma.[4][5] This data can serve as a reference for expected performance in the analysis of this compound.
| Parameter | Value |
| Linearity Range | 1 - 1,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Intra-day Precision (%CV) | < 14% |
| Inter-day Precision (%CV) | < 14% |
| Accuracy (% Bias) | 92% - 111% |
| Recovery | 87% - 90% |
| Matrix Effect | 104% - 111% |
Visualizations
This compound Metabolism
The following diagram illustrates the primary metabolic pathways of this compound, which are important for identifying the correct target analytes in urine. The major biotransformations include hydroxylation and ketone formation on the hexyl tail, as well as amide hydrolysis.
Caption: Primary metabolic pathways of this compound.
General Workflow for this compound Bioanalysis
This diagram outlines the general experimental workflow from sample receipt to final data analysis.
References
How to prevent Adb-hexinaca degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Adb-hexinaca to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[1][2][3] Under these conditions, it is reported to be stable for at least five years.[1][2][3]
Q2: Can I store this compound at room temperature?
A2: Room temperature storage is not recommended for long-term stability. While it may be shipped at room temperature in the continental US, prolonged exposure to higher temperatures can lead to degradation.[1][2][3] For any storage period, -20°C is the recommended temperature to ensure the integrity of the compound.
Q3: What are the likely degradation pathways for this compound during storage?
A3: Based on its chemical structure and metabolic studies, the primary degradation pathways for this compound are likely hydrolysis and oxidation. The amide bond is susceptible to hydrolysis, leading to the formation of a carboxylic acid metabolite.[4][5] The hexyl chain can be oxidized to form hydroxylated or ketone-containing degradants.[6][7]
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be detected by analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[8] The appearance of new peaks in the chromatogram or changes in the mass spectrum compared to a reference standard can indicate the presence of degradation products.
Q5: I suspect my this compound has degraded. What should I do?
A5: If you suspect degradation, we recommend re-analyzing the sample using a validated analytical method to confirm its purity. Compare the results to the certificate of analysis provided with the standard. If significant degradation is confirmed, the sample should not be used for experiments where purity is critical. Refer to the troubleshooting guide below for further steps.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Sample degradation due to improper storage. | 1. Verify storage conditions. Ensure the sample has been consistently stored at -20°C. 2. Re-test the sample purity using LC-MS or GC-MS. 3. If degradation is confirmed, obtain a new, pure sample. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | 1. Based on the mass of the new peaks, tentatively identify potential degradants (e.g., hydrolyzed or oxidized forms). 2. Review the storage history of the sample for any deviations from the recommended -20°C. 3. If possible, acquire reference standards for potential degradants to confirm their identity. |
| Reduced potency or activity in assays | Lower concentration of the active compound due to degradation. | 1. Quantify the concentration of this compound in your sample using a calibrated analytical method. 2. Adjust experimental protocols to account for the actual concentration, or preferably, use a fresh, pure sample. |
Experimental Protocols
Protocol: Stability Assessment of this compound using LC-MS
-
Objective: To determine the stability of this compound under specific storage conditions.
-
Materials:
-
This compound sample
-
Calibrated LC-MS system (e.g., UPLC-qToF-MS)
-
Appropriate solvents for sample preparation (e.g., methanol, acetonitrile)
-
Controlled environment chambers (for testing different temperature and humidity conditions)
-
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Aliquot the stock solution into several vials.
-
Store the vials under different conditions (e.g., -20°C, 4°C, room temperature, elevated temperature). Protect some samples from light to assess photostability.
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve a vial from each storage condition.
-
Analyze the sample by LC-MS to determine the concentration of this compound and identify any degradation products.
-
Compare the results to the initial (time 0) sample to calculate the percentage of degradation.
-
Visualizations
Caption: Recommended workflow for storing and handling this compound.
Caption: Inferred degradation pathways for this compound.
Caption: Decision tree for troubleshooting this compound degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound-a novel synthetic cannabinoid with a hexyl substituent: phase I metabolism in authentic urine samples, a case report and prevalence on the German market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. cfsre.org [cfsre.org]
Technical Support Center: Optimizing Cell-Based Assays for Adb-hexinaca Activity
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing cell-based assays to determine the activity of Adb-hexinaca, a synthetic cannabinoid receptor agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Handling and Solubility
Q1: this compound is highly lipophilic. How can I avoid solubility issues in my aqueous cell culture media?
A: Poor solubility is a common challenge with synthetic cannabinoids like this compound, leading to precipitation and inaccurate results.[1][2][3]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] Ensure the compound is fully dissolved.
-
Final Solvent Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of the organic solvent is minimal (typically ≤0.5% for DMSO) to prevent solvent-induced cytotoxicity.[1] Always perform a vehicle control experiment to assess the effect of the solvent on your cells.[1]
-
Dilution Technique: To avoid "solvent shock" and precipitation, add the cell culture medium to the aliquot of the stock solution dropwise while gently vortexing, rather than adding the small volume of stock directly to the large volume of media.[4] Pre-warming the media to 37°C can also help.[1]
-
Use of a Carrier: Incorporating a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer can help maintain the solubility of lipophilic compounds.[5]
Q2: I'm observing a precipitate in my culture plates during incubation. What could be the cause?
A: Precipitate formation during incubation can be due to several factors:
-
Temperature Fluctuations: Changes in temperature between the benchtop and the incubator can decrease solubility.[1] Ensure all solutions are pre-warmed to 37°C.
-
Interaction with Media Components: Components in serum-containing media or other supplements can interact with this compound, causing it to precipitate over time.[1] If possible, test for solubility in a simpler buffered solution like PBS first.
-
Compound Degradation: Some synthetic cannabinoids can be unstable in aqueous solutions at 37°C.[5] This can lead to the formation of less soluble degradation products.
Troubleshooting Summary for Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution | High final concentration or "solvent shock". | Lower the final working concentration. Add media to the stock solution drop-wise while mixing. |
| Cloudiness or precipitate appears over time | Temperature fluctuations or interaction with media components. | Pre-warm all solutions to 37°C. Test solubility in a simpler buffer. Consider using serum-free media for the assay period if compatible with your cells. |
| Inconsistent results between experiments | Poor solubility leading to variable effective concentrations. | Optimize stock solution preparation and dilution. Use a carrier protein like BSA. |
2. Assay Performance and Data Interpretation
Q3: My results for this compound's potency (EC₅₀) are different from published values. Why is there so much variability?
A: It is common to see variations in absolute EC₅₀ values for synthetic cannabinoids between different studies.[5] However, the relative potency compared to other compounds should remain consistent.
-
Assay Conditions: Minor differences in experimental conditions such as cell line (and receptor expression level), passage number, incubation time, temperature, and buffer composition can significantly impact the results.[5][6]
-
Compound Purity and Stability: The purity of the this compound used can vary. Additionally, degradation during storage or within the assay can lead to reduced potency.[5]
-
Data Normalization: Always include a well-characterized reference cannabinoid agonist (e.g., CP55,940) in every experiment.[5] This allows for the normalization of your data and a more accurate comparison of relative potencies.
Q4: this compound shows high affinity in my binding assay, but the functional response (e.g., cAMP inhibition) is weaker than expected. What could explain this?
A: This is a common observation and can be attributed to several factors:
-
Biased Agonism: this compound may be a "biased agonist," meaning it preferentially activates one signaling pathway over another.[7] For example, it might be more potent at recruiting β-arrestin than at activating the G-protein pathway that leads to cAMP inhibition.[5]
-
Partial Agonism: While many synthetic cannabinoids are full agonists, this compound might be acting as a partial agonist in your specific assay system. A high-affinity partial agonist will bind potently but produce a submaximal response.[5]
-
Receptor Reserve: The density of cannabinoid receptors (CB1 or CB2) on your cells can influence the functional response. A lower receptor reserve may require a higher proportion of receptors to be occupied to elicit a maximal response.
Troubleshooting Workflow for Discrepant Results
Caption: Troubleshooting logic for binding vs. functional data discrepancies.
3. Cell Health and Viability
Q5: How do I know if this compound is toxic to my cells?
A: It is crucial to assess the cytotoxicity of this compound at the concentrations used in your functional assays, as decreased cell viability can be misinterpreted as a reduction in receptor signaling.
-
Perform a Cell Viability Assay: Run a standard cell viability assay in parallel with your functional experiments. Common methods include:
-
Tetrazolium Reduction Assays (e.g., MTT, XTT): These colorimetric assays measure metabolic activity as an indicator of cell viability.[8][9]
-
Resazurin Reduction Assays (e.g., alamarBlue): A fluorescent assay that also measures metabolic activity.[8]
-
ATP Assays (e.g., CellTiter-Glo®): A highly sensitive luminescent assay that quantifies ATP as a marker of viable cells.[8]
-
-
Multiplexing: Whenever possible, multiplex a viability assay with your functional assay to get both readouts from the same well.
Troubleshooting Guide for Common Cell-Based Assay Issues
| Observation | Possible Cause(s) | Troubleshooting Steps |
| High background signal | Reagent issues; Cell stress or death; Compound fluorescence. | Check reagent expiration and preparation. Ensure cells are healthy and not overgrown. Run a control with compound alone to check for interference. |
| Low signal-to-noise ratio | Low receptor expression; Suboptimal assay conditions; Insufficient compound potency. | Use a cell line with higher receptor expression. Optimize cell number, incubation time, and reagent concentrations. Confirm the potency of your this compound stock. |
| High well-to-well variability ("noisy" data) | Inconsistent cell seeding; Pipetting errors; "Edge effects" in the microplate. | Use a multichannel pipette or automated dispenser for cell seeding and reagent addition. Avoid using the outer wells of the plate or ensure proper humidity to minimize evaporation. |
| No response to this compound | Inactive compound; Wrong receptor subtype; Degraded compound. | Test a fresh batch of this compound. Confirm your cell line expresses the correct cannabinoid receptor (CB1 or CB2). Check for compound degradation. |
This compound Quantitative Data
This compound is a potent agonist at the CB1 receptor.[10] Its activity can vary depending on the assay format, reflecting potential for biased agonism.
| Assay Type | Receptor | Parameter | Value | Reference |
| Membrane Potential Assay | CB1 | pEC₅₀ | 7.87 ± 0.12 | [11] |
| Eₘₐₓ | 124 ± 5% | [11] | ||
| β-arrestin 2 Recruitment | CB1 | pEC₅₀ | 8.27 ± 0.14 | [11] |
| Eₘₐₓ | 793 ± 42.5% | [11] |
Data presented as mean ± standard error. Eₘₐₓ is relative to a reference agonist.
Signaling Pathways and Experimental Workflows
This compound, like other synthetic cannabinoids, primarily acts on the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[12][13]
This compound Signaling through CB1/CB2 Receptors
Caption: this compound activates CB1/CB2 receptors, leading to G-protein and β-arrestin signaling.
Detailed Experimental Protocols
1. β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, a key step in GPCR desensitization and an important signaling pathway in its own right.[14][15][16][17]
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin fusion protein (e.g., PathHunter® cells).[17]
-
Cell culture medium (e.g., F-12K with 10% FBS).[17]
-
This compound and a reference agonist (e.g., CP55,940).
-
Assay buffer and detection reagents (as per manufacturer's instructions).
-
White, solid-bottom 384-well assay plates.
-
Luminometer.
Methodology:
-
Cell Seeding:
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer at 5x the final desired concentration.
-
-
Assay Execution:
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add 12.5 µL of the detection reagent to each well.[17]
-
Incubate at room temperature for 60 minutes in the dark.[17]
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the response of the reference agonist.
-
Plot the normalized response against the log of the compound concentration and fit a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
Experimental Workflow for β-Arrestin Assay
Caption: Step-by-step workflow for the β-arrestin recruitment assay.
2. cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a common downstream effect of activating Gi/o-coupled receptors like CB1 and CB2.[18][19]
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Cell culture medium and supplements.
-
Forskolin (an adenylyl cyclase activator).
-
This compound and a reference agonist.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).
-
Low-volume 384-well assay plates.
-
Plate reader compatible with the chosen detection method.
Methodology:
-
Cell Seeding:
-
Seed cells into 384-well plates at an optimized density and incubate overnight.
-
-
Compound and Forskolin Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare a solution of forskolin at a concentration that gives a submaximal stimulation of cAMP production (typically determined from a prior dose-response experiment, e.g., EC₈₀).
-
-
Assay Execution:
-
Wash the cells with a serum-free medium or assay buffer.
-
Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes.
-
Add the forskolin solution to all wells (except for negative controls) to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and perform the cAMP measurement following the manufacturer's protocol for your chosen kit. This typically involves adding detection reagents and measuring a fluorescent or luminescent signal.
-
-
Data Analysis:
-
Calculate the percent inhibition of the forskolin-stimulated cAMP response.
-
Plot the percent inhibition against the log of the compound concentration and fit a sigmoidal dose-response curve to determine IC₅₀ and Eₘₐₓ values.
-
3. Calcium Mobilization Assay
This assay measures changes in intracellular calcium levels upon GPCR activation. While CB1 and CB2 are primarily Gi/o-coupled, they can also influence calcium signaling, or can be assayed in cells co-expressing a promiscuous G-protein (like Gα16) that couples to the calcium pathway.[6][20]
Materials:
-
HEK293 cells expressing the CB1 or CB2 receptor (and potentially a promiscuous G-protein).
-
Cell culture medium.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Seeding:
-
Seed cells into black, clear-bottom 96- or 384-well plates and incubate overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye, prepared in assay buffer, to the cells.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader.
-
The instrument will measure a baseline fluorescence reading.
-
The instrument's liquid handler will then add the this compound dilutions to the wells.
-
The fluorescence intensity is then monitored in real-time for 1-3 minutes to detect a rapid increase, which corresponds to calcium mobilization.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value.
-
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 2. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. CB1 receptor activation induces intracellular Ca2+ mobilization and 2-arachidonoylglycerol release in rodent spinal cord astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 16. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 18. marshall.edu [marshall.edu]
- 19. promega.com [promega.com]
- 20. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ADB-HEXINACA Cross-Reactivity in Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADB-HEXINACA and immunoassays. The information addresses common issues related to cross-reactivity and provides protocols to assess assay performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for immunoassay testing?
This compound is a potent synthetic cannabinoid receptor agonist (SCRA) with a distinct chemical structure, featuring a hexyl tail.[1][2] Like other novel psychoactive substances (NPS), its recent emergence means that many existing immunoassays, which are often designed to detect older generations of synthetic cannabinoids, may not effectively recognize it. This can lead to false-negative results in screening assays. The parent compound is often not detectable in urine; therefore, assays must be able to detect its metabolites.[2]
Q2: Does this compound show cross-reactivity with standard synthetic cannabinoid immunoassays?
Currently, there is a lack of specific quantitative data in peer-reviewed literature and manufacturer's package inserts detailing the cross-reactivity of this compound and its metabolites in commercially available immunoassay kits. However, based on the performance of immunoassays with other newer generation SCRAs, it is anticipated that the cross-reactivity of this compound in assays targeting older compounds (e.g., JWH-018) is likely to be low.[3][4] Researchers should assume that their current synthetic cannabinoid immunoassays may not detect this compound and its metabolites unless validated.
Q3: What are the major metabolites of this compound that should be considered for cross-reactivity testing?
Metabolism studies of this compound have identified several major metabolites, primarily resulting from oxidation of the hexyl tail and amide hydrolysis. The most abundant metabolites recommended as urinary biomarkers are the 5-oxo-hexyl and 4-hydroxy-hexyl metabolites.[5][6] When evaluating an immunoassay's utility for detecting this compound consumption, it is crucial to assess its cross-reactivity towards these key metabolites.
Q4: Can I use an immunoassay designed for THC to detect this compound?
No. Immunoassays designed to detect the primary metabolite of THC (THC-COOH) will not cross-react with this compound or its metabolites due to the significant structural differences between these compounds.[7]
Troubleshooting Guide
Issue 1: Suspected False-Negative Results for this compound
-
Problem: You suspect a sample may contain this compound, but your synthetic cannabinoid immunoassay is negative.
-
Possible Cause: The antibody used in the assay has low or no cross-reactivity with this compound or its primary metabolites.
-
Troubleshooting Steps:
-
Confirm with a Specific Method: The most reliable solution is to analyze the sample using a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will definitively identify and quantify this compound and its metabolites.
-
Perform a Cross-Reactivity Assessment: If you plan to continue using the immunoassay for screening, you must determine its cross-reactivity with this compound and its major metabolites. A detailed protocol for this is provided below.
-
Contact the Assay Manufacturer: Inquire if they have any data on the cross-reactivity of their assay with this compound.
-
Issue 2: Unexpected Positive Results in a Synthetic Cannabinoid Immunoassay
-
Problem: An immunoassay returns a positive result, but the presence of the targeted synthetic cannabinoid is not expected.
-
Possible Cause: The positive result may be due to cross-reactivity with another structurally similar synthetic cannabinoid, including potentially this compound if the assay has some degree of recognition.
-
Troubleshooting Steps:
-
Review Assay's Cross-Reactivity Data: Consult the manufacturer's package insert for a list of compounds known to cross-react with the assay.
-
Confirm by Mass Spectrometry: All presumptive positive immunoassay results should be confirmed by a more specific method like GC-MS or LC-MS/MS to identify the specific compound(s) present.[8]
-
Data Presentation
While specific quantitative cross-reactivity data for this compound is not yet widely published, the following tables provide a template for how to structure and present such data once it is generated through in-house validation. The data presented here is for illustrative purposes and is based on published data for other synthetic cannabinoids in commercially available kits.
Table 1: Illustrative Cross-Reactivity of Various Synthetic Cannabinoids in a Hypothetical ELISA Kit
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| This compound | Data Not Available | Data Not Available |
| This compound 5-oxo-hexyl metabolite | Data Not Available | Data Not Available |
| This compound 4-hydroxy-hexyl metabolite | Data Not Available | Data Not Available |
| JWH-018 N-pentanoic acid (Calibrator) | 10 | 100% |
| JWH-073 N-butanoic acid | 10 | >100% |
| AM-2201 | 100 | <10% |
| UR-144 | 500 | <1% |
| 5F-PB-22 | 500 | <1% |
This table is for illustrative purposes only. Data for JWH-018, JWH-073, AM-2201, UR-144, and 5F-PB-22 are adapted from a study on a commercial HEIA kit.[3]
Table 2: Illustrative IC50 Values for a Hypothetical Synthetic Cannabinoid Immunoassay
| Compound | IC50 (ng/mL) |
| This compound | Data Not Available |
| This compound 5-oxo-hexyl metabolite | Data Not Available |
| JWH-018 N-pentanoic acid (Calibrator) | 10 |
| JWH-018 N-(5-hydroxypentyl) metabolite | 8 |
| JWH-073 N-(4-hydroxybutyl) metabolite | 7 |
This table is for illustrative purposes only and demonstrates how to present the half-maximal inhibitory concentration (IC50) for different compounds.
Experimental Protocols
Protocol 1: Determination of this compound Cross-Reactivity by Competitive ELISA
This protocol provides a general framework for determining the cross-reactivity of this compound and its metabolites in a competitive enzyme-linked immunosorbent assay (ELISA) format.
-
Materials:
-
Microtiter plate pre-coated with a synthetic cannabinoid-protein conjugate (e.g., JWH-018-BSA).
-
Primary antibody specific to the target synthetic cannabinoid.
-
This compound and its primary metabolites (e.g., 5-oxo-hexyl, 4-hydroxy-hexyl) as analytical standards.
-
The assay's calibrator (e.g., JWH-018 N-pentanoic acid).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2 M H₂SO₄).
-
Microplate reader.
-
-
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the assay's calibrator in the assay buffer to create a standard curve (e.g., 0, 1, 5, 10, 25, 50, 100 ng/mL).
-
Prepare separate serial dilutions of this compound and each of its metabolites in the assay buffer across a wide concentration range (e.g., 1 to 10,000 ng/mL).
-
-
Competition Step:
-
Add a fixed concentration of the primary antibody to all wells.
-
Add the different concentrations of the calibrator, this compound, or its metabolites to the appropriate wells.
-
Incubate for 1-2 hours at room temperature to allow the free analyte to bind to the primary antibody.
-
-
Binding to Plate:
-
Transfer the antibody-analyte mixtures to the wells of the pre-coated microtiter plate.
-
Incubate for 1-2 hours at room temperature. During this step, any primary antibody that has not bound to free analyte will bind to the antigen coated on the plate.
-
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Calculation of Cross-Reactivity:
-
Determine the IC50 for the calibrator and for this compound and its metabolites from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Calibrator / IC50 of Test Compound) x 100
-
-
Visualizations
Caption: Signaling pathway of synthetic cannabinoids like this compound.
Caption: Experimental workflow for determining cross-reactivity by competitive ELISA.
References
- 1. This compound-a novel synthetic cannabinoid with a hexyl substituent: phase I metabolism in authentic urine samples, a case report and prevalence on the German market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC-QTOF-MS and synthesized reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ojp.gov [ojp.gov]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized ADB-HEXINACA
This guide provides a comprehensive comparison of standard analytical methodologies for validating the purity of synthesized ADB-HEXINACA, a synthetic cannabinoid receptor agonist.[1][2] It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this compound. The following sections detail experimental workflows, compare analytical techniques, and provide standardized protocols to ensure reliable purity assessment.
Purity Validation Workflow
The validation of synthesized this compound purity is a multi-step process. It begins with the initial synthesis product and proceeds through several analytical techniques to identify and quantify the target compound and any potential impurities. This workflow ensures a comprehensive characterization of the final product.
Caption: Workflow for the purification and validation of synthesized this compound.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique is crucial for accurately determining the purity of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used.[3][4][5] Each offers distinct advantages and limitations.
| Technique | Principle | Strengths | Limitations | Primary Use Case |
| HPLC-UV/DAD | Separation based on polarity, detection by UV absorbance. | Excellent for quantification; non-destructive; suitable for thermally unstable compounds. | Lower resolution for complex mixtures compared to GC; requires chromophores for detection. | Quantifying the purity percentage of the main compound. |
| GC-MS | Separation based on boiling point and polarity; identification by mass fragmentation pattern. | High separation efficiency; provides structural information for identification of volatile impurities.[1] | Requires derivatization for non-volatile compounds; high temperatures can cause degradation.[5] | Identifying and quantifying volatile impurities and synthesis byproducts. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides unambiguous structure elucidation and confirmation; can quantify components without a reference standard (qNMR). | Relatively low sensitivity; complex spectra can be difficult to interpret; requires higher sample concentration. | Confirming the chemical structure of the synthesized compound and identifying major impurities.[6][7] |
| LC-QTOF-MS | Combines liquid chromatography with high-resolution mass spectrometry.[8] | Provides highly accurate mass data for definitive formula determination of the parent compound and impurities.[1] | Higher cost and complexity. | Precise mass determination and identification of unknown impurities.[8] |
Supporting Experimental Data
The following tables present representative data obtained from the analysis of a synthesized batch of this compound.
Table 1: HPLC-UV/DAD Analysis
| Compound | Retention Time (min) | Area (%) | Purity (%) |
| This compound | 12.5 | 98.2 | 98.2% |
| Impurity A | 8.7 | 0.9 | - |
| Impurity B | 14.1 | 0.9 | - |
Table 2: GC-MS Analysis of Potential Impurities
| Peak ID | Retention Time (min) | Key Mass Fragments (m/z) | Tentative Identification |
| 1 | 7.97 | 358, 215, 171, 145, 117 | This compound[1] |
| 2 | 6.5 | - | Unreacted Starting Material |
| 3 | 9.2 | - | Synthesis Byproduct |
Table 3: ¹H NMR Characteristic Shifts for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.20 - 8.10 | m |
| -CH- (Amide) | 4.85 | d |
| -N-CH₂- (Hexyl) | 4.30 | t |
| -C(CH₃)₃ | 1.05 | s |
| Terminal -CH₃ (Hexyl) | 0.88 | t |
Note: Data presented are illustrative and may vary based on specific instrumentation and conditions.
Experimental Protocols
Detailed methodologies are provided below for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
This protocol is for the quantitative analysis of this compound purity.
-
Instrumentation: HPLC system with a UV/Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Start at 60% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm and 305 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of synthesized this compound in 1 mL of Acetonitrile.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a blank (Acetonitrile) to establish a baseline.
-
Inject the prepared sample.
-
Integrate the peak areas of all detected components.
-
Calculate purity based on the relative peak area of this compound compared to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature of 150°C, hold for 1 minute.
-
Ramp to 300°C at 20°C/min, hold for 10 minutes.
-
-
Injector Temperature: 280°C.
-
Transfer Line Temperature: 290°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Mass Scan Range: 40-550 m/z.[1]
-
Sample Preparation: Dissolve 1 mg of synthesized this compound in 1 mL of Methanol.
-
Procedure:
-
Perform a solvent blank injection to ensure system cleanliness.
-
Inject 1 µL of the sample in splitless mode.
-
Acquire the total ion chromatogram (TIC) and mass spectra for each peak.
-
Compare the obtained mass spectra with reference libraries or fragmentation patterns of known potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural confirmation of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Experiments:
-
Proton (¹H) NMR
-
Carbon (¹³C) NMR
-
-
Procedure:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and assign the chemical shifts.
-
Compare the observed chemical shifts and coupling constants with established data for this compound to confirm its structure.[3][6] The absence of significant unassigned signals indicates high purity.[7]
-
References
- 1. cfsre.org [cfsre.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of ADB-HEXINACA and JWH-018 for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two synthetic cannabinoid receptor agonists (SCRAs), ADB-HEXINACA and JWH-018. The information presented is intended to support preclinical research and drug development activities by offering objective pharmacological and metabolic data derived from in vitro studies.
Executive Summary
JWH-018, a first-generation SCRA, and this compound, a more recent indazole-carboxamide derivative, are both potent agonists of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. While both compounds activate canonical G-protein signaling pathways, they exhibit distinct pharmacological profiles. JWH-018 is a well-characterized full agonist with high affinity for both CB1 and CB2 receptors.[1] this compound also demonstrates high potency and efficacy, particularly in G-protein and β-arrestin 2 recruitment pathways.[2] Their metabolic pathways also differ significantly, with JWH-018 undergoing extensive hydroxylation and N-dealkylation, while this compound is primarily metabolized on its hexyl tail.[3][4][5] Notably, several metabolites of JWH-018 have been shown to retain significant activity at cannabinoid receptors.[6]
Data Presentation: Pharmacological Comparison
The following table summarizes the key in vitro pharmacological parameters for this compound and JWH-018.
| Parameter | This compound | JWH-018 | Reference(s) |
| Receptor Binding Affinity (Ki) | |||
| CB1 Receptor | Not Available | ~9.0 nM | [1] |
| CB2 Receptor | Not Available | ~3.0 nM | [1] |
| Functional Efficacy (EC50 / pEC50) | |||
| CB1 Gβγ-Coupled Agonism (MPA) | pEC50 = 7.87 | Not Available | [2] |
| CB1 β-Arrestin 2 Recruitment | pEC50 = 8.27 | EC50 = 25.3 nM | [2][3] |
| CB1 cAMP Inhibition | Not Available | EC50 = 14.7 nM | [1] |
| Maximal Efficacy (Emax) | |||
| CB1 Gβγ-Coupled Agonism (MPA) | 124% | Not Available | [2] |
| CB1 β-Arrestin 2 Recruitment | 793% | 100% (Normalized) | [2][3] |
| CB1 cAMP Inhibition | Not Available | 79% | [1] |
Note: Data for this compound's binding affinity (Ki) were not available in the reviewed literature. Emax values are relative to a reference agonist (e.g., CP55,940 or JWH-018 as a baseline).
Signaling and Metabolism Overview
Both this compound and JWH-018 are agonists at CB1 receptors, which are G-protein coupled receptors (GPCRs). Their activation initiates downstream signaling cascades critical to their pharmacological effects.
Signaling Pathways
Upon binding to the CB1 receptor, both compounds induce a conformational change that activates the associated inhibitory G-protein (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Concurrently, these agonists promote the recruitment of β-arrestin 2 to the receptor, a process involved in receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways.[1][2]
References
- 1. Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for ADB-HEXINACA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the detection and quantification of ADB-HEXINACA, a potent synthetic cannabinoid. The information presented is essential for laboratories involved in forensic analysis, clinical toxicology, and pharmaceutical research to ensure the reliability and accuracy of their findings. This document outlines the experimental protocols for various analytical techniques and presents a clear comparison of their performance data.
Experimental Workflows and Methodologies
The analysis of this compound typically involves a multi-step process, from sample preparation to data interpretation. A generalized workflow for the cross-validation of these analytical methods is depicted below. This process ensures that different analytical techniques produce comparable and reliable results.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation: Samples are typically extracted using a liquid-liquid extraction (LLE) method. For instance, herbal products containing this compound can be extracted with methanol.
-
Instrumentation: An Agilent 5975 Series GC/MSD System or similar is commonly used.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry Parameters:
-
Ionization: Electron Ionization (EI).
-
Mass Scan Range: m/z 40-550.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a preferred method for detecting this compound and its metabolites in complex biological matrices.
-
Sample Preparation: For blood samples, a common preparation technique is protein precipitation. For more complex matrices like hair, a more extensive extraction and clean-up procedure may be required.[2][3]
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQD).
-
Chromatographic Conditions:
-
Mass Spectrometry Parameters:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS is a high-resolution mass spectrometry technique valuable for the identification of unknown metabolites of this compound.[4][5][6]
-
Sample Preparation: Similar to LC-MS/MS, sample preparation depends on the matrix. For in vitro studies with human hepatocytes, a simple protein precipitation and centrifugation step can be employed.[4][5][6]
-
Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a QTOF mass spectrometer.
-
Chromatographic and Mass Spectrometry Conditions: The conditions are optimized to achieve good chromatographic separation and accurate mass measurements for metabolite identification.
Comparative Performance Data
The following table summarizes the performance characteristics of different analytical methods for this compound and structurally similar synthetic cannabinoids. It is important to note that these values can vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.5 µg/g (for a similar compound in herbal products) | 0.5 - 5 pg/mg (for similar compounds in hair)[3] |
| Limit of Quantitation (LOQ) | 1 µg/g (for a similar compound in herbal products) | 1 - 10 pg/mg (for similar compounds in hair)[3] |
| Accuracy (Bias %) | -8.13% to 14.73% (Inter-Day for a similar compound) | 95.4% to 107.4% (for similar compounds)[3] |
| Precision (RSD %) | 2.03% to 14.25% (Inter-Day for a similar compound) | 0.7% to 12.2% (Intra- and Inter-day for similar compounds)[3] |
| **Linearity (R²) ** | Not explicitly stated for this compound, but generally >0.99 for similar validated methods. | >0.999 (for similar compounds)[3] |
Signaling Pathways and Logical Relationships
The primary mechanism of action for synthetic cannabinoids like this compound involves the activation of cannabinoid receptors, primarily CB1 and CB2. The following diagram illustrates this signaling pathway.
References
- 1. cfsre.org [cfsre.org]
- 2. research.unipd.it [research.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC-QTOF-MS and synthesized reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
A Comparative Guide to the Metabolic Stability of ADB-HEXINACA and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the synthetic cannabinoid receptor agonist (SCRA) ADB-HEXINACA and its structurally related analogs, ADB-BUTINACA and ADB-PINACA. The information presented is collated from in vitro studies utilizing human liver microsomes and human hepatocytes, offering crucial insights into the metabolic fate and potential in vivo duration of action of these compounds.
Executive Summary
This compound, a potent indazole-3-carboxamide synthetic cannabinoid, undergoes extensive and rapid metabolism in humans. In vitro studies consistently demonstrate that the primary route of biotransformation is oxidation of the N-hexyl alkyl chain, leading to a variety of hydroxylated and carboxylated metabolites, as well as ketone formation. This metabolic profile is broadly similar to its shorter-chain analogs, ADB-BUTINACA (butyl chain) and ADB-PINACA (pentyl chain). However, the length of the alkyl chain appears to influence the primary sites of metabolism, with longer chains favoring metabolism on the alkyl tail itself, while shorter chains may result in comparatively more biotransformation on the indazole core. The rapid metabolism of these compounds, particularly ADB-BUTINACA with a reported in vitro half-life of less than 30 minutes, suggests a short duration of action in vivo.
Comparative Metabolic Stability Data
The following tables summarize the available quantitative and qualitative data on the metabolic stability of this compound and its analogs. It is important to note that direct head-to-head comparative studies with standardized quantitative endpoints like half-life and intrinsic clearance are limited in the publicly available literature.
| Compound | Test System | Parameter | Value | Reference |
| ADB-BUTINACA | Human Liver Microsomes | Half-life (t½) | < 30 min | [1] |
Table 1: Quantitative Metabolic Stability Data for ADB-BUTINACA.
| Compound | Primary Metabolic Pathways | Major Metabolites | Key Findings | Reference |
| This compound | Mono-hydroxylation, Di-hydroxylation, Ketone formation, Carboxylic acid formation, Amide hydrolysis, Dihydrodiol formation, Glucuronidation | 5-oxo-hexyl, 4-hydroxy-hexyl, Terminal amide hydrolysis products | Metabolism predominantly occurs on the hexyl tail. The 5-oxo-hexyl and 4-hydroxy-hexyl metabolites are recommended as biomarkers for consumption.[2][3][4][5][6][7] | [2][3][4][5][6][7] |
| ADB-BUTINACA | Mono-hydroxylation, Dihydrodiol formation, Amide hydrolysis | Mono-hydroxylated metabolites on the n-butyl tail and indazole ring, Dihydrodiol on the indazole core | Extensive hepatic biotransformation. Mono-hydroxylation is a dominant Phase I reaction.[1] | [1] |
| ADB-PINACA | Pentyl hydroxylation, Ketone formation, Glucuronidation | Hydroxylated pentyl and ketone metabolites | The pentyl chain is the main site of biotransformation.[2] | [2] |
Table 2: Qualitative Comparison of Metabolic Pathways and Major Metabolites.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compounds (this compound and its analogs)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS analysis
Procedure:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture containing the phosphate buffer and the NADPH regenerating system.
-
Incubation: Pre-warm the reaction mixture to 37°C. Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture and initiate the metabolic reaction by adding the human liver microsomes.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (Clint) is calculated from the half-life and the protein concentration.
In Vitro Metabolite Identification Using Human Hepatocytes
Objective: To identify the major metabolites of a test compound formed in a more complete in vitro system that includes both Phase I and Phase II metabolic enzymes.
Materials:
-
Test compounds
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams Medium E supplemented with serum and antibiotics)
-
Acetonitrile (for cell lysis and protein precipitation)
Procedure:
-
Cell Culture: Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Incubation: Replace the culture medium with fresh medium containing the test compound (typically at a concentration of 1-10 µM). Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 3 hours).
-
Sample Collection: At the end of the incubation period, collect the medium and lyse the cells with ice-cold acetonitrile.
-
Sample Processing: Combine the medium and cell lysate, and centrifuge to pellet the cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of metabolites using high-resolution mass spectrometry, such as LC-QTOF-MS.
-
Metabolite Identification: Identify potential metabolites by comparing the mass-to-charge ratio (m/z) of the peaks in the test sample with those in a control sample (without the test compound). The structure of the potential metabolites can be elucidated based on their fragmentation patterns in MS/MS spectra.
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic pathways of this compound as identified in human hepatocyte studies.
Caption: Primary Phase I and Phase II metabolic pathways of this compound.
Experimental Workflow for In Vitro Metabolic Stability Assay
The following diagram outlines the general workflow for determining the metabolic stability of a compound using human liver microsomes.
Caption: Workflow for in vitro metabolic stability assay using human liver microsomes.
Cannabinoid Receptor 1 (CB1) Signaling Pathway
This compound and its analogs are potent agonists of the CB1 receptor. The diagram below illustrates the canonical signaling pathway initiated upon receptor activation.
Caption: Simplified signaling cascade following CB1 receptor activation by a synthetic cannabinoid.
References
- 1. cdn.who.int [cdn.who.int]
- 2. researchgate.net [researchgate.net]
- 3. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC-QTOF-MS and synthesized reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC–QTOF-MS and synthesized reference standards | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of ADB-HEXINACA and Other Synthetic Cannabinoids for Researchers
This guide provides a comprehensive comparison of the synthetic cannabinoid ADB-HEXINACA with other relevant compounds in its class. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental methodologies.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinity, potency, and efficacy of this compound and other selected synthetic cannabinoids at the human CB1 and CB2 receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) and Potencies (EC50)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | Selectivity (CB1/CB2 Ki Ratio) |
| This compound | Moderate to High | Moderate to High | 14.1 | - | - |
| ADB-BUTINACA | 0.299 | 0.912 | 0.67 - 11.6 | 4.1 | 3.05 |
| MDMB-4en-PINACA | 0.28 | - | 0.680 - 4.3 | - | - |
| ADB-4en-PINACA | 0.17 | - | 3.43 - 11.6 | - | - |
| 5F-MDMB-PINACA (5F-ADB) | - | - | Potent | - | - |
| JWH-018 | - | - | 28.2 | - | - |
| Δ⁹-THC | - | - | - | - | - |
Table 2: Cannabinoid Receptor Efficacy (Emax)
| Compound | CB1 Emax (%) | CB2 Emax (%) | Assay Type | Reference Compound |
| This compound | 124 ± 5 | - | Membrane Potential Assay | - |
| ADB-BUTINACA | 113 - 290 | 101 | Membrane Potential Assay / Other | CP55,940 / JWH-018 |
| MDMB-4en-PINACA | 106 - 299 | - | β-arrestin2 / mini-Gαi / [³⁵S]-GTPγS | JWH-018 |
| ADB-4en-PINACA | 261 | - | β-arrestin2 Assay | JWH-018 |
Note: Emax values are expressed as a percentage of the maximal effect produced by a reference agonist (e.g., CP55,940 or JWH-018). Values greater than 100% indicate a higher maximal response than the reference compound.
Metabolic Stability and Profile of this compound
In vitro studies using human hepatocytes have shown that this compound is extensively metabolized.[1][2][3][4][5][6] The primary metabolic pathways involve:
-
Hydroxylation: The majority of metabolism occurs on the hexyl tail, leading to the formation of various mono-hydroxylated products.[1][2][3][4][5][6]
-
Ketone Formation: Further oxidation of hydroxylated metabolites results in the formation of ketone products.[1][2][3][4][5][6] The 5-oxo-hexyl metabolite has been identified as a major product.[2][3]
-
Amide Hydrolysis: Cleavage of the terminal amide group is another significant metabolic route.[1][2][3][4][5][6]
-
Glucuronidation: Phase II metabolism involves the conjugation of metabolites with glucuronic acid.[1][4]
The 5-oxo-hexyl and 4-hydroxy-hexyl metabolites are suggested as potential biomarkers for detecting this compound consumption.[1][2][3]
Experimental Protocols
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for cannabinoid receptors.
1. Materials:
-
HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.[7]
-
Membrane preparation from the transfected cells.[8]
-
Radioligand (e.g., [³H]CP-55,940).[8]
-
Non-labeled competitor ligand (e.g., WIN-55,212-2).[8]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[8]
-
Wash Buffer: 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA.[1]
-
Cell harvester and scintillation counter.[8]
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).[9]
-
Add the cell membrane preparation (e.g., 10 µg of protein per well) to each well.[9]
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[9][10]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.[9][10]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Measure the radioactivity retained on the filters using a scintillation counter.[10]
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate G-protein coupled receptors (GPCRs), such as cannabinoid receptors, which are typically coupled to the inhibition of adenylyl cyclase.
1. Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Cell culture medium and supplements.
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).
2. Procedure:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-treat the cells with a PDE inhibitor.
-
Add the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.
Visualizations
Caption: Simplified signaling pathway of a synthetic cannabinoid agonist at the CB1 receptor.
References
- 1. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC-QTOF-MS and synthesized reference standards [diva-portal.org]
- 4. diva-portal.org [diva-portal.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC-QTOF-MS and synthesized reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Adb-hexinaca: A Potent Synthetic Cannabinoid for CB1 Receptor Research?
A comprehensive analysis of Adb-hexinaca's pharmacological profile suggests its potential as a tool compound for investigating the CB1 receptor. However, a complete validation is hampered by the current lack of comprehensive binding affinity, off-target screening, and toxicity data. This guide provides a comparative overview of this compound against other well-established CB1 receptor ligands, supported by available experimental data, to aid researchers in its evaluation.
This compound has emerged as a potent synthetic cannabinoid receptor agonist (SCRA), distinguished by its n-hexyl tail group, a structural feature that has become increasingly prevalent in the landscape of new psychoactive substances (NPS).[1][2] Its primary mechanism of action is through the activation of cannabinoid receptors, predominantly the CB1 receptor, which is highly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids.[3]
Comparative Analysis of Receptor Activity
To validate a compound as a reliable research tool, a thorough characterization of its interaction with its primary target and potential off-targets is essential. Here, we compare the functional activity of this compound with established CB1 receptor agonists.
Functional Potency and Efficacy
A key study by Sparkes et al. (2024) provides crucial data on the functional activity of this compound at both CB1 and CB2 receptors using two distinct in vitro assays: a fluorescence-based membrane potential assay and a β-arrestin 2 (βarr2) recruitment assay.[1][2]
The membrane potential assay measures G-protein activation, a primary signaling pathway for CB1 receptors. In this assay, this compound demonstrated potent and efficacious agonism at the CB1 receptor.[1][2]
The β-arrestin recruitment assay assesses a separate signaling pathway that can be engaged by GPCRs upon activation. This compound also showed significant activity in this pathway at the CB1 receptor.[1][2]
The table below summarizes the functional data for this compound at both CB1 and CB2 receptors.
| Compound | Assay | Receptor | pEC50 (M) | Emax (%) | Reference |
| This compound | Membrane Potential | CB1 | 7.87 ± 0.12 | 124 ± 5 | [1][2] |
| CB2 | 8.27 ± 0.14 | 793 ± 42.5 | [1][2] | ||
| β-Arrestin 2 Recruitment | CB1 | 8.27 ± 0.14 | 793 ± 42.5 | [1][2] | |
| CB2 | - | - | [1][2] |
-
pEC50 : The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.
-
Emax : The maximum effect produced by the compound.
This data indicates that this compound is a highly potent and efficacious agonist at the CB1 receptor, comparable to or exceeding the activity at the CB2 receptor in the membrane potential assay. The pronounced efficacy in the β-arrestin pathway at the CB1 receptor suggests it may be a biased agonist, a characteristic that is of significant interest in modern pharmacology.
Gaps in the Pharmacological Profile
Despite the valuable functional data, a comprehensive validation of this compound as a tool compound is limited by the absence of key experimental results:
-
Binding Affinity (Ki): There is a notable lack of publicly available data on the binding affinity (Ki values) of this compound for CB1 and CB2 receptors from competitive radioligand binding assays. This data is crucial for directly comparing its affinity to other well-characterized ligands like CP55,940, WIN55,212-2, and JWH-018.
-
Off-Target Screening: A comprehensive off-target screening profile for this compound is not available. Understanding the selectivity of a compound is paramount to ensure that observed effects are due to its interaction with the intended target (CB1 receptor) and not a result of confounding off-target activities.
-
In Vitro Toxicity: Specific data on the in vitro cytotoxicity of this compound is lacking. While general information on the toxicity of synthetic cannabinoids exists, compound-specific data is necessary to determine appropriate experimental concentrations and potential cellular liabilities.
Experimental Methodologies
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the assays mentioned in the literature, the following provides an overview of the likely methodologies employed.
Fluorescence-Based Membrane Potential Assay
This assay measures the change in membrane potential in cells expressing the receptor of interest upon ligand binding. Activation of the Gi/o-coupled CB1 receptor leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, which can be detected by a fluorescent dye.
Workflow for a fluorescence-based membrane potential assay.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin proteins to the activated GPCR. This interaction is a key step in receptor desensitization and can also initiate G-protein-independent signaling. Common methods involve enzyme complementation (e.g., NanoLuc or β-galactosidase) where the receptor and β-arrestin are tagged with separate enzyme fragments. Ligand-induced proximity of these fragments results in a luminescent or fluorescent signal.
Simplified β-arrestin recruitment pathway at the CB1 receptor.
Conclusion and Future Directions
This compound is a potent and efficacious agonist at the CB1 receptor, as demonstrated by functional assays.[1][2] Its distinct structure and high potency make it a potentially valuable tool for probing CB1 receptor function, particularly for studies investigating G-protein activation and β-arrestin signaling pathways.
However, the significant gaps in its pharmacological profile, namely the lack of binding affinity data, a comprehensive off-target liability screen, and specific in vitro toxicity data, currently limit its confident application as a selective and well-characterized tool compound.
To fully validate this compound for CB1 receptor research, future studies should prioritize:
-
Determination of Ki values for CB1 and CB2 receptors through competitive radioligand binding assays.
-
Comprehensive off-target screening against a panel of other GPCRs, ion channels, and enzymes.
-
In vitro cytotoxicity studies in relevant cell lines to establish a therapeutic window for in vitro experiments.
Without this critical information, researchers should exercise caution when interpreting data generated using this compound, as the observed effects may not be solely attributable to its action at the CB1 receptor.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Comparative Potency of ADB-HEXINACA Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantiomers of ADB-HEXINACA, a synthetic cannabinoid receptor agonist. It synthesizes available experimental data on their interaction with cannabinoid receptors and outlines the methodologies used in these assessments.
This compound, a synthetic cannabinoid, possesses a chiral center, resulting in two stereoisomers, the (S) and (R)-enantiomers. In the realm of cannabinoid receptor agonists, particularly indazole-3-carboxamide derivatives, the stereochemistry at this position is a critical determinant of pharmacological activity. Extensive research on analogous compounds has consistently demonstrated that the (S)-enantiomer exhibits significantly higher potency at both the CB1 and CB2 cannabinoid receptors compared to its (R)-counterpart.[1] While direct comparative studies quantifying the binding affinities and functional potencies of the individual (S) and (R)-enantiomers of this compound are not extensively available in current literature, metabolism studies have focused on the (S)-enantiomer, suggesting it is the more pharmacologically active and relevant isomer.[2]
In Vitro Potency at the CB1 Receptor
Functional assays have been conducted on this compound, which, based on the established structure-activity relationships for this class of compounds, is presumed to be the (S)-enantiomer. These studies provide insight into its potency and efficacy in activating the CB1 receptor through different signaling pathways.
A fluorescence-based membrane potential assay, which measures G-protein activation, and a β-arrestin 2 recruitment assay have been employed to characterize the CB1 receptor activity of this compound.[3][4] The results from these assays indicate that this compound is a potent and efficacious agonist at the CB1 receptor.[3][4]
Below is a summary of the quantitative data from these functional assays:
| Assay Type | Parameter | Value |
| Membrane Potential Assay (G-protein activation) | pEC₅₀ | 7.87 ± 0.12 |
| Eₘₐₓ (%) | 124 ± 5 | |
| β-Arrestin 2 Recruitment Assay | pEC₅₀ | 8.27 ± 0.14 |
| Eₘₐₓ (%) | 793 ± 42.5 |
Table 1: In Vitro Functional Potency of this compound at the CB1 Receptor.[3][4]
Cannabinoid Receptor Signaling Pathways
The interaction of this compound with cannabinoid receptors initiates intracellular signaling cascades. The primary pathways involve G-protein-mediated signaling and β-arrestin-mediated signaling. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of associated Gi/o proteins. This activation, in turn, inhibits adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channels. Independently, the activated receptor can be phosphorylated, leading to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the typical protocols for the key assays used to determine the potency of synthetic cannabinoid receptor agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or brain tissue.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940).
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., (S)-ADB-HEXINACA or (R)-ADB-HEXINACA) are added to displace the radioligand from the receptor.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are used.
-
Incubation: The membranes are incubated in an assay buffer containing GDP and varying concentrations of the agonist (this compound enantiomer).
-
Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Termination and Separation: After a defined incubation period, the reaction is stopped, and the membrane-bound [³⁵S]GTPγS is separated from the free form by rapid filtration.
-
Quantification: The radioactivity retained on the filters is measured.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which the EC₅₀ (potency) and Eₘₐₓ (efficacy) are determined.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing a measure of a distinct signaling pathway.
Experimental Workflow:
Methodology:
-
Cell Line: A stable cell line is used that co-expresses the cannabinoid receptor fused to one part of a reporter enzyme (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary part of the enzyme.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
Recruitment and Signal Generation: Agonist binding to the receptor induces a conformational change that promotes the binding of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to form a functional enzyme and generate a detectable signal (e.g., light).
-
Signal Detection: The signal is measured using a luminometer or fluorometer.
-
Data Analysis: The intensity of the signal is plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ are calculated.
Conclusion
The available evidence strongly indicates that the (S)-enantiomer of this compound is the more pharmacologically potent stereoisomer at cannabinoid receptors, consistent with the structure-activity relationships established for indazole-3-carboxamide synthetic cannabinoids. Quantitative data from in vitro functional assays demonstrate that this compound (presumably the (S)-enantiomer) is a potent and efficacious agonist at the CB1 receptor, capable of activating both G-protein and β-arrestin signaling pathways. Further research directly comparing the binding affinities and functional potencies of the isolated (S) and (R)-enantiomers of this compound is warranted to fully elucidate their stereoselective pharmacology. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC-QTOF-MS and synthesized reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
Reproducibility of Behavioral Effects of ADB-HEXINACA and Related Synthetic Cannabinoids in Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of ADB-HEXINACA and structurally related synthetic cannabinoids in mice. Due to the limited availability of direct and replicated behavioral data for this compound, this document focuses on comparing its known in vitro activity with the in vivo behavioral effects of its close analogs, ADB-BINACA and MDMB-4en-PINACA. This approach allows for an assessment of the expected reproducibility of effects based on structural and functional similarities.
Executive Summary
This compound is a potent synthetic cannabinoid receptor agonist.[1] While in vivo behavioral data for this compound in mice is not extensively published, studies on its analogs provide a basis for predicting its effects and their likely reproducibility. This guide synthesizes available data on locomotor activity and hypothermia, two common measures of cannabinoid activity in rodents. The presented data from different studies on structurally similar compounds demonstrate a generally consistent profile of dose-dependent suppression of locomotor activity and induction of hypothermia, suggesting that the behavioral effects of this compound are likely to be reproducible.
The primary mechanism of action for these synthetic cannabinoids is agonism at the cannabinoid type 1 (CB1) receptor, which mediates their psychoactive and physiological effects.[2][3]
Data Presentation
Table 1: Comparative Effects on Locomotor Activity in Mice
| Compound | Doses (mg/kg, i.p.) | Mouse Strain | % Decrease in Locomotor Activity (Compared to Vehicle) | Study |
| ADB-BINACA | 0.1 | C57BL/6 | Significant reduction (quantitative value not specified) | [Zhou et al., 2024][2] |
| 0.5 | C57BL/6 | Significant reduction (quantitative value not specified) | [Zhou et al., 2024][2] | |
| MDMB-4en-PINACA | 0.1 | C57BL/6 | Significant reduction (quantitative value not specified) | [Zhou et al., 2024][2] |
| 0.5 | C57BL/6 | ~96% | [Zhou et al., 2024][2] | |
| AB-FUBINACA | ≥2 | C57BL/6J | Displayed classic cannabinoid effects including hypolocomotion | [Hess et al., 2020][4] |
Table 2: Comparative Effects on Body Temperature in Mice
| Compound | Doses (mg/kg, i.p.) | Mouse Strain | Maximum Temperature Decrease (°C) | Study |
| ADB-BINACA | 0.5 | C57BL/6 | ~2.14°C | [Zhou et al., 2024][2] |
| MDMB-4en-PINACA | 0.1 | C57BL/6 | ~3.98°C | [Zhou et al., 2024][2] |
| 0.5 | C57BL/6 | ~5.5°C | [Zhou et al., 2024][2] | |
| AB-FUBINACA | ≥2 | C57BL/6J | Displayed classic cannabinoid effects including hypothermia | [Hess et al., 2020][4] |
Experimental Protocols
Locomotor Activity Assessment
The following is a generalized protocol based on the methodologies reported in the cited literature.[2]
-
Animals: Adult male C57BL/6 mice are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: The synthetic cannabinoid (e.g., ADB-BINACA, MDMB-4en-PINACA) is dissolved in a vehicle solution, commonly a mixture of ethanol, Kolliphor EL, and saline. The drug is administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group receives an injection of the vehicle solution only.
-
Apparatus: A spontaneous locomotor activity test is conducted in an open-field arena, which is a square or circular enclosure equipped with infrared beams or video tracking software to monitor the animal's movement.
-
Procedure: Immediately after injection, mice are placed individually into the open-field arena. Their horizontal locomotor activity (e.g., total distance traveled) is recorded for a specified duration, typically 60 minutes. The arena is cleaned between each trial to eliminate olfactory cues.
-
Data Analysis: The total distance traveled is quantified and compared between the drug-treated groups and the vehicle control group using appropriate statistical methods, such as ANOVA followed by post-hoc tests.
Body Temperature Measurement
The following is a generalized protocol based on the methodologies reported in the cited literature.[2]
-
Animals: As described for locomotor activity assessment.
-
Drug Administration: As described for locomotor activity assessment.
-
Procedure: Rectal temperature is measured at baseline before drug administration and then at specified time points after injection (e.g., 30, 60, 90, and 120 minutes). A digital thermometer with a lubricated probe is used for the measurements.
-
Data Analysis: The change in body temperature from baseline is calculated for each animal at each time point. The data are then averaged for each treatment group and compared to the vehicle control group using statistical methods like two-way repeated measures ANOVA.
Mandatory Visualization
Cannabinoid Receptor 1 (CB1R) Signaling Pathway
Synthetic cannabinoids like this compound and its analogs exert their effects by acting as agonists at the CB1 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by CB1 receptor activation.
Caption: CB1 Receptor Signaling Cascade
Experimental Workflow for Behavioral Assessment
The following diagram outlines a typical workflow for assessing the behavioral effects of synthetic cannabinoids in mice.
Caption: Behavioral Assessment Workflow
References
- 1. Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Inter-laboratory Quantification of ADB-HEXINACA: Methodologies and Considerations
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel synthetic cannabinoid receptor agonists (SCRAs) like ADB-HEXINACA presents a significant challenge for forensic and clinical laboratories. Ensuring the accuracy and comparability of quantitative data across different facilities is paramount for public health and safety. This guide provides an overview of the current analytical methodologies for this compound quantification, details experimental protocols, and discusses key considerations for inter-laboratory comparisons.
Challenges in Inter-laboratory Comparison
Direct inter-laboratory comparison studies for this compound quantification are not yet widely published. However, the broader field of synthetic cannabinoid analysis highlights several challenges. Proficiency testing (PT), a crucial tool for assessing laboratory performance, is complicated by the rapidly changing landscape of new psychoactive substances (NPS) and legal restrictions surrounding reference materials.[1][2] For synthetic cannabinoids, this often means that PT samples may use hemp or hemp oil as a matrix, which may not accurately reflect the challenges of analyzing forensic samples.[1]
Analytical Methodologies for this compound Quantification
The primary analytical techniques for the identification and quantification of this compound and its metabolites are mass spectrometry-based methods. These highly sensitive and specific techniques are essential for distinguishing this compound from other structurally similar SCRAs.
Commonly Employed Techniques:
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This is a powerful tool for identifying and quantifying this compound and its metabolites in biological matrices.[3][4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another established method for the analysis of synthetic cannabinoids, including this compound.[7][8]
-
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS): This technique offers high-resolution separation and mass accuracy, making it suitable for complex sample analysis.[9]
A critical aspect of quantifying this compound in biological samples is the analysis of its metabolites, as the parent compound is often rapidly metabolized.[10] The primary metabolites of this compound are formed through hydroxylation and oxidation of the hexyl tail.[3][4][5][6] Therefore, analytical methods must be validated to detect and quantify these key metabolites to confirm this compound intake.[11][12]
Experimental Protocols
While specific protocols vary between laboratories, the following outlines a general workflow for the quantification of this compound and its metabolites in urine, based on common practices for synthetic cannabinoid analysis.
1. Sample Preparation:
-
Enzymatic Hydrolysis: Urine samples are typically treated with β-glucuronidase to cleave glucuronide conjugates of the metabolites, increasing their detectability.[9]
-
Solid-Phase Extraction (SPE): SPE is a common technique used to clean up the sample and concentrate the analytes of interest before instrumental analysis.[9]
2. Instrumental Analysis (LC-MS/MS or similar):
-
Chromatographic Separation: A reversed-phase C18 column is often used to separate this compound and its metabolites.[9]
-
Mass Spectrometric Detection: The mass spectrometer is operated in a mode that allows for both the identification (based on mass-to-charge ratio and fragmentation pattern) and quantification of the target analytes.
3. Data Analysis and Quantification:
-
Calibration Curve: A calibration curve is generated using certified reference materials of this compound and its major metabolites to determine the concentration of the analytes in the unknown samples.
-
Internal Standards: Isotopically labeled internal standards are used to correct for variations in extraction efficiency and instrument response.[9]
Visualizing the Workflow and Metabolic Pathway
To aid in understanding the analytical process and the metabolic fate of this compound, the following diagrams are provided.
Caption: General experimental workflow for this compound quantification.
Caption: Simplified metabolic pathway of this compound.
Quantitative Data Summary
Due to the lack of published inter-laboratory comparison studies, a direct comparison of quantitative data is not possible. However, studies on the metabolism of this compound have identified several key metabolites that should be targeted for quantification. The relative abundance of these metabolites can vary, but they represent the primary biotransformation products.
| Analyte | Biotransformation | Importance for Quantification |
| This compound | Parent Compound | Often present at low concentrations in urine. |
| Hydroxyhexyl Metabolites | Mono-hydroxylation of the hexyl tail | Major Phase I metabolites.[3][4][5][6] |
| Oxohexyl Metabolites | Oxidation of the hexyl tail to a ketone | Major Phase I metabolites.[3][4][5][6] |
| Amide Hydrolysis Products | Cleavage of the amide bond | Significant metabolites.[11][12] |
| Glucuronidated Metabolites | Conjugation with glucuronic acid | Phase II metabolites, requiring hydrolysis for detection.[3] |
Note: The selection of target analytes for quantification should be based on their abundance in authentic samples and the availability of certified reference standards.
Conclusion and Recommendations
While a direct inter-laboratory comparison of this compound quantification is not yet available in the scientific literature, a harmonized approach to analytical methodologies is crucial for generating comparable data. Laboratories should focus on the following to improve inter-laboratory agreement:
-
Use of Validated Methods: Employ fully validated analytical methods for the quantification of this compound and its major metabolites.
-
Certified Reference Materials: Utilize certified reference materials for the parent compound and its key metabolites to ensure accurate calibration.
-
Participation in Proficiency Testing: Participate in available proficiency testing schemes for synthetic cannabinoids to externally validate laboratory performance.
-
Focus on Metabolites: Target the major metabolites of this compound in addition to the parent compound for a more reliable confirmation of intake.
By adhering to these principles, the forensic and clinical toxicology communities can work towards more consistent and reliable quantification of this compound, ultimately contributing to a better understanding of its prevalence and impact.
References
- 1. a2la.org [a2la.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolic profile of the synthetic cannabinoid receptor agonist this compound using human hepatocytes, LC-QTOF-MS and synthesized reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cfsre.org [cfsre.org]
- 9. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-a novel synthetic cannabinoid with a hexyl substituent: phase I metabolism in authentic urine samples, a case report and prevalence on the German market - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ADB-HEXINACA: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All handling of ADB-HEXINACA waste should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The disposal of this compound should follow a structured plan that ensures safety and compliance with environmental regulations. Do not discharge this compound or any chemical waste down the sewer via sink drains or other mechanisms.[1] Similarly, evaporation should never be used as a method of disposal.[1]
-
Waste Identification and Segregation :
-
Treat all this compound waste, including pure substance, solutions, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, as hazardous waste.[1]
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[2]
-
-
Container Management :
-
Use only appropriate, chemically compatible containers for waste storage. Plastic is often preferred.[3] The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[2][4]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name ("this compound"), concentration, and the date when waste was first added.[3]
-
Keep the waste container closed at all times except when adding waste.[1][5] Containers should not be filled beyond the neck to allow for expansion.[2]
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Arranging for Professional Disposal :
-
All hazardous waste must be disposed of through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) department.[1][5]
-
Complete and submit a hazardous waste disposal form as required by your institution to schedule a pickup.[5]
-
-
Empty Container Disposal :
-
A container that has held this compound should be treated as hazardous waste itself. If the substance is classified as acutely hazardous, the container must be triple-rinsed with a suitable solvent before it can be disposed of as regular trash.[1] The rinsate from this process must also be collected and disposed of as hazardous waste.
-
Before disposing of a triple-rinsed container as regular trash, all hazardous waste labels must be defaced or removed.[1]
-
Quantitative Guidelines for Hazardous Waste Accumulation
The following table summarizes general quantitative limits for storing hazardous waste in a Satellite Accumulation Area, as mandated by regulatory bodies like the EPA.
| Waste Category | Maximum Accumulation Volume | Time Limit for Removal After Reaching Limit | Maximum Storage Time (Partially Filled) |
| General Hazardous Waste | 55 gallons | 3 calendar days | Up to 12 months |
| Acutely Toxic (P-listed) | 1 quart (liquid) or 1 kilogram (solid) | 3 calendar days | Up to 12 months |
Note: While this compound is not currently on the EPA's P-list of acute hazardous wastes, it is prudent to handle it with a high degree of caution and minimize accumulation.
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory hazardous waste management guidelines from various institutions and safety resources. These are not derived from specific experiments on this compound disposal but represent the established best practices for chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound as hazardous laboratory waste.
References
Personal protective equipment for handling Adb-hexinaca
Essential Safety and Handling Guide for ADB-HEXINACA
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a synthetic cannabinoid intended for research and forensic applications.[1][2] Given the potent psychoactive effects associated with synthetic cannabinoids, a cautious approach to handling is paramount to ensure personnel safety.[3][4] While the Safety Data Sheet (SDS) for this compound does not classify it as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow stringent safety protocols due to its pharmacological activity.[5] This document outlines recommended personal protective equipment (PPE), step-by-step handling procedures, and a comprehensive disposal plan.
Personal Protective Equipment (PPE) Recommendations
A multi-layered approach to PPE is essential to minimize exposure risks through inhalation, dermal contact, or accidental ingestion. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 or Higher Respirator | • Perform in a certified chemical fume hood or a ventilated balance enclosure.• Use anti-static tools and weighing paper to minimize dust generation.• Change gloves immediately if contaminated.[6] |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields | • Handle all solutions within a chemical fume hood to avoid aerosol generation.[6]• Ensure all vials and containers are securely capped. |
| General Laboratory Operations | • Nitrile Gloves• Lab Coat• Safety Glasses | • Conduct all procedures in a well-ventilated area.• Avoid hand-to-mouth contact. |
| Spill Cleanup | • Double Nitrile Gloves• Chemical Resistant Gown• Chemical Splash Goggles• Face Shield• N95 or Higher Respirator | • Evacuate and secure the spill area.• Use an appropriate chemical spill kit.• Absorb liquids with inert material; carefully sweep up solids to avoid dust.[6] |
Procedural Guidance for Handling this compound
Adherence to a strict operational workflow is critical for personnel safety. The following step-by-step protocols for donning and doffing PPE, as well as the handling and disposal of this compound, are designed to minimize exposure risk.
Experimental Workflow for Safe Handling
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Step-by-Step Protocols
Donning (Putting On) PPE:
-
Gown/Lab Coat: Put on a disposable gown or a clean, fully buttoned lab coat.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Position securely over the eyes.
-
Gloves: Don the first pair of nitrile gloves. If double gloving, pull the cuffs of the outer gloves over the sleeves of the gown.[6]
Doffing (Removing) PPE:
-
Gloves (Outer Pair): Remove the outer pair of gloves.
-
Gown/Lab Coat: Remove the gown by rolling it down and away from the body.
-
Goggles/Face Shield: Remove from the back of the head.
-
Gloves (Inner Pair): Remove the inner pair of gloves.
-
Respirator (if used): Remove from the back of the head without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[6]
Disposal Plan for this compound
All materials that have come into contact with this compound must be treated as hazardous chemical waste. As a synthetic cannabinoid, it is also prudent to follow guidelines for controlled substances to prevent any potential for diversion.
Waste Segregation and Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
